VT103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-3-(1-methylimidazol-4-yl)-4-[4-(trifluoromethyl)anilino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-22-28(26,27)14-7-8-16(15(9-14)17-10-25(2)11-23-17)24-13-5-3-12(4-6-13)18(19,20)21/h3-11,22,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVDQHLYHBAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of VT103
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT103 is an orally active and selective small molecule inhibitor targeting TEA Domain Transcription Factor 1 (TEAD1). Its mechanism of action is centered on the inhibition of TEAD1 auto-palmitoylation, a critical post-translational modification required for its interaction with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By disrupting the YAP/TAZ-TEAD1 signaling axis, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, leading to anti-tumor activity in preclinical models, particularly in cancers with a dysregulated Hippo signaling pathway. This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TEAD1 Auto-Palmitoylation
The primary mechanism of action of this compound is the selective inhibition of TEAD1 auto-palmitoylation. Palmitoylation is a lipid post-translational modification where a palmitate group is attached to a cysteine residue. In the case of TEAD proteins, this modification occurs within a central lipid-binding pocket and is essential for their stability and subsequent interaction with YAP and TAZ.
This compound binds to this central pocket of TEAD1, preventing the covalent attachment of palmitate. This non-palmitoylated state of TEAD1 is unable to effectively bind with YAP and TAZ, leading to the disruption of the transcriptional complex. Consequently, the downstream transcription of target genes regulated by the Hippo pathway, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), is suppressed.[1][2] This ultimately results in reduced cell proliferation and tumor growth in cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.
A noteworthy aspect of this compound's mechanism is its selectivity for TEAD1 over other TEAD isoforms (TEAD2, TEAD3, and TEAD4).[1] This selectivity may contribute to a more targeted therapeutic effect with a potentially favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| YAP Reporter Assay | HEK293T | YAP/TAZ-TEAD Transcriptional Activity | IC50 | 1.02 nM | [1] |
| Cell Viability Assay (CellTiter-Glo) | NCI-H226 (NF2-deficient mesothelioma) | Cell Proliferation | IC50 | 0.003 µM (3 nM) | |
| TEAD Palmitoylation Inhibition | HEK293T cells expressing TEAD isoforms | TEAD1, TEAD2, TEAD3, TEAD4 | Concentration for selective TEAD1 inhibition | 3 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Endpoint | Result | Reference |
| NCI-H226 Xenograft (mice) | NF2-deficient mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Growth Inhibition | Significant tumor growth inhibition observed even at 0.3 mg/kg. | [1] |
| NCI-H2373 Xenograft (mice) | Pleural mesothelioma | 0.3 - 10 mg/kg, p.o., once daily | Tumor Volume Reduction | Reduction in tumor volume. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of this compound's mechanism of action.
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD1 auto-palmitoylation.
Caption: Logical progression of this compound's mechanism of action from target engagement to anti-tumor effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
TEAD Palmitoylation Assay
This assay is designed to measure the extent of TEAD palmitoylation in the presence of an inhibitor.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.
-
-
Metabolic Labeling and Compound Treatment:
-
24 hours post-transfection, treat the cells with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 3 µM).
-
Concurrently, add 100 µM of alkyne palmitate to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.
-
Incubate the cells for an additional 24 hours.
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-Myc antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Click Chemistry Reaction:
-
Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO4.
-
Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-labeled palmitate.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.
-
Strip and re-probe the membrane with an anti-Myc antibody to detect total immunoprecipitated TEAD.
-
Quantify the band intensities to determine the ratio of palmitoylated to total TEAD.
-
Caption: Step-by-step workflow of the TEAD palmitoylation assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the effect of this compound on the interaction between endogenous YAP and TEAD1.
Protocol:
-
Cell Culture and Treatment:
-
Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat the cells with either DMSO or this compound (e.g., 3 µM) for the desired duration (e.g., 4 or 24 hours).
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with an anti-TEAD1 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elute the immunoprecipitated protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and input lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP.
-
Strip and re-probe the membrane with an anti-TEAD1 antibody to confirm the immunoprecipitation of TEAD1.
-
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Protocol:
-
Cell Culture and Implantation:
-
Culture NCI-H226 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Formulate this compound for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle to the respective groups once daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
The study endpoint may be a predetermined tumor volume or time point.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised for analysis of target gene expression (e.g., by qRT-PCR for CTGF and CYR61) to confirm target engagement.
-
Conclusion
This compound represents a targeted therapeutic strategy aimed at the Hippo signaling pathway, a key regulator of tissue growth and tumorigenesis. Its mechanism of action, centered on the selective inhibition of TEAD1 auto-palmitoylation, offers a novel approach to disrupt the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex. The preclinical data to date demonstrates potent and selective activity, supporting its further development as a potential treatment for cancers with a dysregulated Hippo pathway. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this compound and related therapeutic agents.
References
VT103: A Selective TEAD1 Palmitoylation Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional co-activators YAP and TAZ, key downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. The activity of TEAD transcription factors is dependent on a unique post-translational modification: auto-palmitoylation. This modification is essential for the interaction between TEADs and YAP/TAZ. VT103 is a potent and selective, orally active small molecule inhibitor of TEAD1 auto-palmitoylation. By binding to the central lipid pocket of TEAD1, this compound prevents its palmitoylation, thereby disrupting the YAP/TAZ-TEAD1 interaction and inhibiting the transcription of downstream target genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy, with a focus on its potential as a therapeutic agent for cancers with aberrant Hippo pathway signaling, such as NF2-deficient mesothelioma and BRAF V600E mutated lung adenocarcinoma.
Introduction: The Hippo-YAP-TEAD Signaling Pathway in Cancer
The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis.[1][2] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[3] When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[1][3] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[3] In the "Hippo-off" state, which is common in many cancers, unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][4] The YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, inhibit apoptosis, and contribute to tumorigenesis.[1][2]
A key regulatory step for TEAD activity is its auto-palmitoylation, a process where a palmitate molecule is attached to a conserved cysteine residue within the TEAD protein.[5][6] This lipid modification is critical for the stable interaction between TEAD and YAP/TAZ.[5][7] Consequently, inhibiting TEAD palmitoylation has emerged as a promising therapeutic strategy to block the oncogenic functions of the YAP/TAZ-TEAD complex.[6][8]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the auto-palmitoylation of TEAD1.[9][10] It functions by non-covalently binding to the central hydrophobic lipid pocket of TEAD1, the same pocket that the palmitate molecule would occupy.[11][12] This direct competition prevents the auto-palmitoylation of TEAD1. The absence of this critical lipid modification allosterically disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ.[7][11] As a result, the formation of the oncogenic YAP/TAZ-TEAD1 transcriptional complex is inhibited, leading to the downregulation of downstream target gene expression and subsequent suppression of tumor cell proliferation and survival.[9][10][11]
Figure 1: Mechanism of action of this compound in the Hippo pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Target | IC50 / EC50 | Reference |
| YAP Reporter Assay | HEK293T | YAP/TAZ-TEAD Transcription | 1.02 nM | [9][13] |
| Cell Viability Assay | NCI-H226 (NF2-deficient) | Cell Proliferation | 1 nM | [14] |
| Cell Viability Assay | NCI-H2373 (NF2-mutant) | Cell Proliferation | 2 nM | [14] |
| Cell Viability Assay | Mero-48a | Cell Proliferation | 5 nM | [14] |
| Cell Viability Assay | SDM103T2 | Cell Proliferation | 2 nM | [14] |
| Cell Viability Assay | NCI-H2052 | Cell Proliferation | 10 nM | [14] |
| Cell Viability Assay | ACC-MESO-1 | Cell Proliferation | 5 nM | [14] |
| Cell Viability Assay | ZL34 | Cell Proliferation | 21 nM | [14] |
| Cell Viability Assay | JU77 | Cell Proliferation | 232 nM | [14] |
| Cell Viability Assay | KTOR81 (BRAF V600E) | Cell Proliferation | IC50 not specified, effective in combination | [15][16] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| NCI-H226 (CDX) | 1-3 mg/kg, p.o., once a day | Significant tumor growth inhibition | [11] |
| NCI-H2373 (CDX) | 0.3-10 mg/kg, p.o., once per day | Dose-dependent tumor volume reduction | [11][13] |
| NCI-H2373-Tu-P2 (CDX) | Not specified | In vivo efficacy | [11] |
| KTOR81 (PDX) | Not specified | Enhanced efficacy of dabrafenib | [15][16] |
Table 3: Selectivity of this compound
| Assay Type | Target | Effect | Concentration | Reference |
| Palmitoylation Assay | TEAD1 | Inhibition | 3 µM | [9][12] |
| Palmitoylation Assay | TEAD2 | No inhibition | 3 µM | [9][12] |
| Palmitoylation Assay | TEAD3 | Limited effect | 3 µM | [9][11] |
| Palmitoylation Assay | TEAD4 | Limited effect | 3 µM | [9][11] |
| Co-immunoprecipitation | YAP-TEAD1 Interaction | Disruption | 3 µmol/L | [9][11] |
| Co-immunoprecipitation | YAP-TEAD4 Interaction | No disruption | 3 µmol/L | [11] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TEAD Palmitoylation Assay
This assay is designed to assess the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
-
Cell Culture and Transfection: HEK293T cells are cultured in standard conditions and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[12]
-
Compound Treatment: Transfected cells are treated with this compound at a specified concentration (e.g., 3 µM) for a designated period.[9][12]
-
Cell Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.
-
Acyl-PEG Exchange Gel Shift (APEGS) Analysis: The APEGS assay is used to detect palmitoylated proteins. Briefly, free thiol groups are blocked, the thioester bond of palmitoylated cysteines is cleaved with hydroxylamine, and the newly exposed thiol groups are labeled with a large PEG molecule. This results in a significant shift in the molecular weight of the palmitoylated protein, which can be visualized by Western blotting.[11]
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-MYC antibody to detect the TEAD proteins. The presence or absence of a band shift indicates the level of palmitoylation.[11]
YAP Reporter Assay
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound.[11]
-
Luciferase Activity Measurement: After a defined incubation period, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability, and the IC50 value is calculated by fitting the data to a dose-response curve.[17][18]
Co-immunoprecipitation (Co-IP)
This technique is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD proteins in cells.
-
Cell Culture and Treatment: A relevant cell line, such as the NF2-deficient NCI-H226 or NF2-mutant NCI-H2373 cells, is treated with this compound (e.g., 3 µmol/L) or a vehicle control for a specified duration (e.g., 4 or 24 hours).[11]
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to either TEAD1 or TEAD4, or a control IgG antibody. The antibody-protein complexes are then captured using Protein A/G beads.[11]
-
Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to detect their presence in the TEAD immunocomplexes. A reduction in the amount of co-immunoprecipitated YAP or TAZ in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.[11]
Cell Viability Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., NCI-H226, KTOR81) are seeded in 96-well plates at a specific density.[15][16]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, often in a serial dilution format.[11]
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 168 hours).[15][16]
-
Viability Measurement: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[15][16]
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the GI50 (the concentration that causes 50% growth inhibition) can be calculated.[14]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., NCI-H226) to establish tumors (cell line-derived xenograft - CDX) or implanted with patient tumor tissue (patient-derived xenograft - PDX).[11][15]
-
Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 0.3-10 mg/kg) once daily.[11][13]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement. This can be done by measuring the expression of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, using qPCR, or by analyzing TEAD1 palmitoylation levels using the APEGS assay.[11]
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.[15]
Figure 2: Experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of TEAD1 auto-palmitoylation, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models of cancers with aberrant Hippo pathway signaling. Its selectivity for TEAD1 over other TEAD isoforms and its favorable oral bioavailability make it a promising candidate for clinical development.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes combination studies with other targeted therapies, as has been explored with the BRAF inhibitor dabrafenib in lung adenocarcinoma.[15][16] Additionally, the identification of predictive biomarkers will be crucial for patient selection in future clinical trials. The continued investigation of TEAD palmitoylation inhibitors like this compound holds great promise for the development of novel and effective treatments for a range of YAP/TAZ-driven cancers.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 and EC50 | Graphstats Technologies [graphstats.net]
The Role of VT103 in the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. A central event in this pathway is the transcriptional activity of the YAP/TAZ coactivators through their interaction with TEAD transcription factors. VT103 has emerged as a potent and selective small molecule inhibitor targeting this interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to the Hippo Signaling Pathway
The Hippo pathway is a complex signaling network that, in its active state, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ)[1][2][3]. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival[4][5]. Dysregulation of this pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to the constitutive activation of YAP/TAZ-TEAD, promoting tumorigenesis[6][7]. This makes the YAP/TAZ-TEAD interaction a compelling target for cancer therapy[7].
This compound: A Selective TEAD1 Autopalmitoylation Inhibitor
This compound is an orally active small molecule that selectively inhibits the autopalmitoylation of TEAD1[8][9][10]. This post-translational modification is essential for the stable interaction between TEAD and its coactivators, YAP and TAZ[11]. By blocking this process, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the suppression of downstream gene transcription and subsequent inhibition of tumor growth[8][12].
Mechanism of Action
The primary mechanism of this compound involves its binding to the lipid pocket of TEAD1, preventing the covalent attachment of a palmitate group to a conserved cysteine residue[11]. This inhibition of autopalmitoylation allosterically hinders the binding of YAP and TAZ. Recent studies have also suggested that for certain sulfonamide-containing TEAD inhibitors like this compound, the mechanism may also involve promoting the interaction between TEAD and the transcriptional repressor VGLL4, effectively creating a cofactor switch from the oncogenic YAP to the tumor-suppressive VGLL4[6][13].
Quantitative Data on this compound Activity
In Vitro Potency and Selectivity
This compound demonstrates high potency against TEAD1 and selectivity over other TEAD isoforms.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (TEAD1) | 1.02 nM | Biochemical Assay | [14] |
| TEAD Selectivity | Selective for TEAD1 | HEK293T cells expressing TEAD1-4 (at 3 µM) | [8][12][14] |
| Antiproliferative IC50 | Varies (nM range) | NF2-deficient mesothelioma cell lines (e.g., NCI-H226, NCI-H2373) | [15] |
In Vivo Efficacy
Preclinical xenograft models have shown significant anti-tumor activity of this compound.
| Animal Model | This compound Dosage | Outcome | Reference |
| NCI-H226 CDX | 0.3 - 10 mg/kg (p.o., once daily) | Dose-dependent tumor growth inhibition | [8][12][14] |
| NCI-H2373 CDX | 10 mg/kg (p.o., once daily for 3 days) | Inhibition of TEAD1 palmitoylation and CTGF gene expression | [15] |
| NCI-H226 CDX | 5 mg/kg (daily) | Significant reduction in tumor volume | [6] |
| BRAF V600E-mutated LUAD Xenograft | In combination with Dabrafenib | Enhanced therapeutic efficacy | [16] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the disruption of the YAP-TEAD protein-protein interaction by this compound.
-
Cell Treatment: Treat NF2-mutant NCI-H2373 or NCI-H226 cells with this compound (e.g., 3 µM) or vehicle control for specified durations (e.g., 4 or 24 hours)[15].
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with anti-TEAD1 or anti-TEAD4 specific antibodies overnight at 4°C. Control immunoprecipitation should be performed with a non-specific IgG antibody[15].
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using anti-YAP and anti-TAZ antibodies to detect co-precipitated proteins[15].
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the effect of this compound on the transcription of YAP/TAZ-TEAD target genes.
-
Cell/Tumor Treatment: Treat cells (e.g., NCI-H2373) with this compound at various concentrations (e.g., 0.3 or 3 µM) for a defined period (e.g., 4 hours) or treat tumor-bearing mice with this compound (e.g., once per day for 3 days)[15].
-
RNA Extraction: Isolate total RNA from cells or harvested tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH) for normalization[15].
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells (e.g., 2000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., a 10-point threefold serial dilution starting at 3 µM)[15].
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 168 hours).
-
Viability Measurement: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 2.0 Assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell proliferation against the log concentration of the compound to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the Hippo signaling pathway through a specific mechanism of TEAD1 autopalmitoylation inhibition. The preclinical data strongly support its anti-tumor activity in cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma and certain lung adenocarcinomas[15][16]. The selectivity of this compound for TEAD1 may offer a favorable therapeutic window. Further investigation into the role of the this compound-induced TEAD-VGLL4 cofactor switch could provide deeper insights into its mechanism of action and potential biomarkers for patient stratification[6][13]. Clinical development of TEAD inhibitors, including compounds with similar mechanisms to this compound, is ongoing and holds the potential to provide a new therapeutic option for patients with high unmet medical needs[7]. Combination therapies, for instance with MAPK pathway inhibitors, have also shown promise and warrant further exploration[17].
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 6. biorxiv.org [biorxiv.org]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. vivacetherapeutics.com [vivacetherapeutics.com]
- 12. glpbio.com [glpbio.com]
- 13. pnas.org [pnas.org]
- 14. caymanchem.com [caymanchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
VT103: A Deep Dive into the Inhibition of YAP/TAZ-TEAD Mediated Transcription
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are critical regulators of tissue growth, organ size, and cellular homeostasis. Dysregulation of this pathway, leading to the nuclear accumulation and activation of YAP/TAZ, is a key driver in the initiation and progression of various cancers. YAP and TAZ exert their oncogenic functions primarily through their interaction with the TEAD family of transcription factors (TEAD1-4), which drives the expression of genes promoting cell proliferation and survival. VT103 has emerged as a potent and selective small molecule inhibitor of TEAD1 palmitoylation, a crucial post-translational modification for its activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on YAP/TAZ-TEAD-mediated transcription. We will explore the underlying molecular interactions, present key quantitative data, and provide detailed experimental protocols for researchers investigating this promising therapeutic target.
The YAP/TAZ-TEAD Signaling Pathway: A Nexus of Oncogenic Signaling
The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[1] In many cancer contexts, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[1] Once in the nucleus, YAP and TAZ, which lack intrinsic DNA-binding domains, associate with the TEAD family of transcription factors to regulate the expression of a wide array of pro-proliferative and anti-apoptotic genes, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[2]
A critical step for the formation of a functional YAP/TAZ-TEAD transcriptional complex is the auto-palmitoylation of TEAD proteins. This lipid modification occurs on a highly conserved cysteine residue within the central lipid-binding pocket of TEAD, and is essential for its stability and its interaction with YAP and TAZ.
Figure 1. The YAP/TAZ-TEAD signaling pathway and the inhibitory mechanism of this compound.
This compound: A Selective Inhibitor of TEAD1 Palmitoylation
This compound is an orally active and selective small molecule inhibitor of TEAD1 protein palmitoylation.[3][4] By specifically targeting the palmitoylation process of TEAD1, this compound effectively disrupts the interaction between YAP/TAZ and TEAD1.[3] This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of downstream target genes that are crucial for cancer cell proliferation and survival.[3]
Mechanism of Action
This compound functions by binding to the central lipid-binding pocket of TEAD1, thereby preventing its auto-palmitoylation.[5] This inhibition leads to two primary consequences:
-
Disruption of YAP/TAZ-TEAD1 Interaction: Palmitoylation is a prerequisite for the stable association of YAP and TAZ with TEAD1. By blocking this modification, this compound effectively abrogates the formation of the oncogenic YAP/TAZ-TEAD1 complex.[5]
-
Inhibition of Target Gene Transcription: Without the formation of the YAP/TAZ-TEAD1 complex, the transcriptional activation of target genes such as CTGF and CYR61 is significantly reduced.[5]
Figure 2. A general experimental workflow for assessing the effects of this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 | Reference |
| YAP Reporter Assay | HEK293T | 1.02 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Mesothelioma Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| NCI-H2373 | 0.3-10 mg/kg, p.o. once daily | Reduced tumor volume | [6] |
| NCI-H226 | 0.3-10 mg/kg, p.o. once daily | Reduced tumor volume | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the YAP/TAZ-TEAD pathway.
TEAD Palmitoylation Assay
This assay is used to determine the effect of this compound on the auto-palmitoylation of TEAD1.
Materials:
-
HEK293T cells
-
Expression plasmids for Myc-tagged TEAD1
-
Lipofectamine 2000
-
Opti-MEM
-
This compound
-
Alkyne palmitate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-Myc antibody
-
Protein A/G magnetic beads
-
Click chemistry reaction buffer (containing biotin-azide, TCEP, THPTA, and CuSO4)
-
Streptavidin-HRP
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Cell Transfection: Transfect HEK293T cells with Myc-TEAD1 expression plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) and 100 µM alkyne palmitate for another 24 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Myc antibody overnight at 4°C, followed by incubation with Protein A/G magnetic beads for 2 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer.
-
Click Chemistry: Resuspend the beads in the click chemistry reaction buffer and incubate for 1 hour at room temperature to conjugate biotin-azide to the alkyne palmitate.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD1 and with an anti-Myc antibody to detect total TEAD1.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between YAP and TEAD1.
Materials:
-
Cancer cell line with endogenous YAP and TEAD1 expression (e.g., NCI-H226)
-
This compound
-
Cell lysis buffer
-
Anti-TEAD1 antibody
-
Anti-YAP antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Compound Treatment: Treat NCI-H226 cells with this compound or DMSO for the desired time (e.g., 4 or 24 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TEAD1 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Wash the beads extensively with lysis buffer.
-
Elution and Western Blotting: Elute the immunocomplexes and analyze by Western blotting using an anti-YAP antibody to detect co-immunoprecipitated YAP and an anti-TEAD1 antibody to confirm the immunoprecipitation of TEAD1.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the mRNA levels of YAP/TAZ-TEAD target genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Compound Treatment: Treat cells with this compound or DMSO for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions using SYBR Green or TaqMan master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent that selectively targets the TEAD1 palmitoylation process, a key vulnerability in cancers driven by the YAP/TAZ-TEAD signaling axis. Its ability to disrupt the YAP/TAZ-TEAD1 interaction and subsequently inhibit the transcription of oncogenic target genes has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other inhibitors of the Hippo pathway. Continued research in this area holds the promise of delivering novel and effective treatments for a range of YAP/TAZ-driven malignancies.
References
- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. ch.promega.com [ch.promega.com]
VT103: A Targeted Approach for NF2-Deficient Cancers – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VT103, a novel small molecule inhibitor, for research in cancers characterized by Neurofibromatosis Type 2 (NF2) deficiency. This document outlines the mechanism of action, preclinical data, and key experimental protocols relevant to the study of this compound in this context.
Introduction to NF2-Deficient Cancers and the Hippo Pathway
Neurofibromatosis Type 2 (NF2) is a tumor suppressor gene that encodes the protein Merlin. Loss-of-function mutations in NF2 lead to the development of various benign and malignant tumors, including schwannomas, meningiomas, and malignant mesothelioma. A key consequence of Merlin deficiency is the dysregulation of the Hippo signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis.
In healthy cells, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). However, in NF2-deficient cells, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and survival.
This compound: A Selective TEAD Palmitoylation Inhibitor
This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation. Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue in the TEAD protein, is essential for its interaction with YAP/TAZ. By blocking this post-translational modification, this compound disrupts the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the downstream signaling that drives tumor growth in NF2-deficient cancers.
Mechanism of Action
This compound selectively binds to the central lipid-binding pocket of TEAD1, preventing its auto-palmitoylation. This inhibition of palmitoylation allosterically disrupts the interaction between TEAD1 and the transcriptional co-activators YAP and TAZ. Consequently, the YAP/TAZ-TEAD1-mediated transcription of oncogenic target genes, such as CTGF and CYR61, is suppressed, leading to reduced cell proliferation and tumor growth.
Preclinical Data for this compound in NF2-Deficient Cancers
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for NF2-deficient cancers.
In Vitro Efficacy
This compound has shown potent and selective inhibition of cell proliferation in various NF2-deficient cancer cell lines.
| Cell Line | Cancer Type | NF2 Status | This compound IC50 (nM) |
| NCI-H226 | Malignant Pleural Mesothelioma | Deficient | 9 |
| NCI-H2373 | Malignant Pleural Mesothelioma | Deficient | 4 |
| MSTO-211H | Malignant Pleural Mesothelioma | Deficient | 50 |
| NCI-H2052 | Malignant Pleural Mesothelioma | Mutant | 23 |
| Mero-14 | Malignant Pleural Mesothelioma | Deficient | 24 |
| Mero-95 | Malignant Pleural Mesothelioma | Deficient | 10 |
| ZL-55 | Malignant Pleural Mesothelioma | Deficient | 18 |
| SPC-111 | Malignant Pleural Mesothelioma | Mutant | 81 |
Table 1: In Vitro Anti-proliferative Activity of this compound in NF2-Deficient Mesothelioma Cell Lines.[1]
In a YAP reporter assay, this compound demonstrated a potent inhibitory concentration (IC50) of 1.02 nM.[2]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of NF2-deficient mesothelioma.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| NCI-H226 | This compound (3 mg/kg, p.o., daily) | Significant reduction in tumor volume |
| NCI-H226 | This compound (10 mg/kg, p.o., daily) | Significant reduction in tumor volume |
| NCI-H2373-Tu-P2 | This compound (10 mg/kg, p.o., daily) | Significant reduction in tumor volume |
Table 2: In Vivo Anti-tumor Efficacy of this compound in NF2-Deficient Mesothelioma Xenograft Models.[3]
Oral administration of this compound at doses as low as 0.3 mg/kg has been shown to block tumor growth in vivo.[2]
Experimental Protocols
TEAD Palmitoylation Assay
This assay is used to determine the ability of this compound to inhibit the palmitoylation of TEAD proteins.
Materials:
-
NF2-deficient cancer cell line (e.g., NCI-H226)
-
Alkyne-palmitic acid probe
-
This compound
-
Lysis buffer
-
Anti-TEAD1 antibody
-
Protein A/G magnetic beads
-
Biotin-azide
-
Click chemistry reaction buffer
-
Streptavidin-HRP
-
Chemiluminescence substrate
Procedure:
-
Culture NF2-deficient cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 4-6 hours.
-
Add the alkyne-palmitic acid probe to the cell culture medium and incubate for another 4 hours.
-
Lyse the cells and quantify protein concentration.
-
Immunoprecipitate endogenous TEAD1 using an anti-TEAD1 antibody coupled to protein A/G magnetic beads.
-
Perform a click chemistry reaction by adding biotin-azide to the immunoprecipitated TEAD1 to attach biotin to the alkyne-palmitate.
-
Wash the beads and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD1.
-
Use an anti-TEAD1 antibody to detect total TEAD1 as a loading control.
-
Analyze the results by quantifying the band intensities to determine the inhibition of TEAD1 palmitoylation.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to assess the disruption of the YAP-TEAD protein-protein interaction by this compound.
Materials:
-
NF2-deficient cancer cell line (e.g., NCI-H226)
-
This compound
-
Co-IP lysis buffer
-
Anti-TEAD1 antibody or Anti-YAP antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-YAP antibody and Anti-TEAD1 antibody for Western blotting
Procedure:
-
Culture NF2-deficient cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells with Co-IP lysis buffer and collect the supernatant.
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-TEAD1 antibody (or anti-YAP antibody) overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-YAP antibody (if TEAD1 was immunoprecipitated) or an anti-TEAD1 antibody (if YAP was immunoprecipitated) to detect the co-immunoprecipitated protein.
-
The reduction in the amount of co-immunoprecipitated protein in this compound-treated samples compared to the control indicates disruption of the YAP-TEAD interaction.[3]
Visualizations
Signaling Pathway Diagram
References
The Role of VT103 in the Allosteric Inhibition of TEAD Auto-Palmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of VT103, a selective, orally active small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development, particularly those focused on the Hippo signaling pathway.
Introduction: The Hippo Pathway and the Critical Role of TEAD Palmitoylation
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and survival.[1][4]
A critical post-translational modification, S-palmitoylation, is essential for TEAD's function.[5][6][7] TEAD proteins undergo auto-palmitoylation on a highly conserved cysteine residue, where a palmitate molecule inserts into a central hydrophobic lipid pocket.[1][5][8][9] This event is crucial for stabilizing the protein and enabling its interaction with YAP/TAZ.[6][7][10] Consequently, inhibiting TEAD auto-palmitoylation has emerged as a promising therapeutic strategy to counteract cancers driven by aberrant Hippo pathway signaling.[2][8][11]
This compound is a potent and selective small molecule inhibitor designed to block this critical auto-palmitoylation process, specifically targeting TEAD1.[12][13][14] By binding non-covalently to the central lipid pocket, this compound allosterically prevents the palmitoylation of TEAD, which in turn disrupts the YAP/TAZ-TEAD interaction and suppresses oncogenic gene transcription.[1][12][13]
Mechanism of Action of this compound
This compound's mechanism of action is centered on its ability to occupy the central hydrophobic pocket within the TEAD protein, the same site required for auto-palmitoylation.[1] This non-covalent binding physically obstructs the attachment of palmitate to the conserved cysteine residue.
The downstream consequences of this inhibition are twofold:
-
Disruption of the YAP/TAZ-TEAD Interaction: Palmitoylation is a prerequisite for a stable and functional interaction between TEAD and its co-activators, YAP and TAZ.[6][7] By preventing palmitoylation, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[1][12][13]
-
Suppression of Target Gene Expression: With the YAP/TAZ-TEAD complex unable to form, the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61, is significantly downregulated.[1]
This compound demonstrates notable selectivity for TEAD1. While it potently inhibits TEAD1 palmitoylation, it shows significantly less activity against other TEAD isoforms (TEAD2, TEAD3, and TEAD4) at similar concentrations.[1][12][14][15] This selectivity has been confirmed in cellular assays, where this compound treatment leads to a reduction in the YAP-TEAD1 interaction, but not the YAP-TEAD4 interaction.[1][15]
Quantitative Data on this compound
The efficacy and selectivity of this compound have been quantified across various in vitro and in vivo studies. The following tables summarize the key findings.
| Assay | Metric | Value | Reference |
| YAP Reporter Assay | IC₅₀ | 1.02 nM | [12][14] |
| YAP/TAZ-TEAD Transcription Assay | IC₅₀ | 1.2 nM | [15] |
Table 1: In Vitro Potency of this compound.
| TEAD Isoform | Inhibition of Palmitoylation by 3 µM this compound | Cell Line | Reference |
| TEAD1 | Yes | HEK293T, NCI-H2373 | [1][14] |
| TEAD2 | No | HEK293T | [12][14][15] |
| TEAD3 | No | HEK293T | [12][14][15] |
| TEAD4 | No | HEK293T | [12][14][15] |
Table 2: Cellular Selectivity of this compound for TEAD Isoforms.
| Cancer Model | Dosing | Effect | Reference |
| NCI-H226 Mesothelioma Xenograft | 1, 3, 10 mg/kg (p.o., daily) | Significant tumor regression | [1] |
| NCI-H2373 Mesothelioma Xenograft | 0.3 - 10 mg/kg (p.o., daily) | Tumor growth blockage even at 0.3 mg/kg; significant tumor regression at higher doses | [1][14] |
| BRAF V600E LUAD Xenograft (in combination with Dabrafenib) | Not specified | Enhanced therapeutic efficacy | [16] |
Table 3: In Vivo Antitumor Efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound.
YAP Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to contain two integrated reporters.
-
TEAD-Responsive Reporter: A firefly luciferase gene under the control of a promoter with multiple tandem repeats of the TEAD binding element (8xGTIIC).
-
Control Reporter: A Renilla luciferase gene driven by a constitutive promoter (e.g., thymidine kinase) to normalize for cell viability and non-specific effects.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with a dilution series of this compound or vehicle control (DMSO).
-
Following an incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. IC₅₀ values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[1]
Cell-Based TEAD Palmitoylation Assay
This assay directly measures the inhibition of TEAD auto-palmitoylation in a cellular context.
-
Reagents:
-
HEK293T cells.
-
Expression plasmids for MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Alkyne-palmitate metabolic label.
-
This compound or other test compounds.
-
Anti-MYC antibody for immunoprecipitation.
-
Reagents for Click Chemistry (e.g., biotin-azide).
-
Streptavidin-HRP for immunoblotting.
-
-
Procedure:
-
HEK293T cells are transfected with a plasmid expressing a MYC-tagged TEAD isoform.
-
After transfection, cells are incubated overnight with the test compound (e.g., 3 µM this compound) and alkyne-palmitate.
-
Cells are lysed, and the TEAD protein is immunoprecipitated using an anti-MYC antibody.
-
The immunoprecipitated TEAD is subjected to a click chemistry reaction, covalently linking a biotin-azide molecule to the alkyne-palmitate incorporated into TEAD.
-
The resulting protein complex is resolved by SDS-PAGE and transferred to a membrane.
-
Palmitoylated TEAD is detected by immunoblotting with streptavidin-HRP. Total TEAD levels are assessed using an anti-MYC or anti-TEAD antibody.[1] A schematic of this workflow is also available.[17]
-
Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction
This assay assesses the ability of this compound to disrupt the physical interaction between endogenous TEAD and YAP/TAZ proteins.
-
Cell Line: An NF2-deficient cancer cell line with high Hippo pathway activity, such as NCI-H226 or NCI-H2373, is used.[1]
-
Procedure:
-
Cells are treated with this compound (e.g., 3 µM) or vehicle control for a specified duration (e.g., 4 or 24 hours).
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
Endogenous TEAD1 or TEAD4 is immunoprecipitated from the cell lysates using isoform-specific antibodies.
-
The immunoprecipitated complexes are washed to remove non-specific binders.
-
The proteins are eluted, resolved by SDS-PAGE, and transferred to a membrane.
-
The membrane is immunoblotted with antibodies against YAP and TAZ to detect their presence in the TEAD immunocomplex. Input lysates are run in parallel to confirm total protein levels.[1]
-
In Vivo Pharmacodynamic and Efficacy Studies
These studies evaluate the effects of this compound on tumor growth and target gene expression in animal models.
-
Animal Models: Immunocompromised mice are subcutaneously injected with NF2-deficient human mesothelioma cells (e.g., NCI-H226, NCI-H2373) to establish xenograft tumors.[1][14]
-
Drug Formulation and Administration: this compound is formulated for oral (p.o.) or intravenous (i.v.) administration. A common formulation for oral gavage is 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water).[1]
-
Pharmacodynamic Study:
-
Tumor-bearing mice are treated with this compound at various doses.
-
After a set time (e.g., 4 hours after the third daily dose), tumors and other tissues (e.g., kidney, liver) are harvested.
-
RNA is extracted, and the expression levels of TEAD target genes (CTGF, CYR61) are quantified by qRT-PCR to confirm target engagement.[1]
-
-
Efficacy Study:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered daily at specified doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
Tumor volume and animal body weight are measured regularly throughout the study.
-
Antitumor activity is assessed by comparing tumor growth in the treated groups versus the control group.[1][14]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Hippo Pathway and this compound's intervention point.
Caption: this compound binds to TEAD's lipid pocket, blocking palmitoylation and subsequent YAP/TAZ interaction.
Caption: Experimental workflow for the cell-based TEAD palmitoylation assay.
Conclusion
This compound represents a highly potent and selective tool for interrogating the Hippo signaling pathway and a promising therapeutic candidate for cancers characterized by its dysregulation. Its mechanism of action, centered on the allosteric inhibition of TEAD1 auto-palmitoylation, provides a clear and druggable node of intervention. By physically blocking the central lipid pocket, this compound prevents the crucial post-translational modification required for TEAD's interaction with the oncogenic co-activators YAP and TAZ. The comprehensive data from in vitro and in vivo studies underscore its efficacy in suppressing tumor growth at clinically relevant doses. The detailed protocols provided herein offer a foundation for further research into this compound and the broader class of TEAD palmitoylation inhibitors, facilitating the continued development of novel cancer therapeutics targeting this critical pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 7. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VT103 Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a selective, orally active small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation. By preventing the auto-palmitoylation of TEAD1, this compound effectively disrupts the interaction between TEAD1 and the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and survival, has demonstrated anti-tumor activity in preclinical models, particularly in cancers with dysregulated Hippo signaling, such as mesothelioma and non-small cell lung cancer. These application notes provide a summary of recommended concentrations and detailed protocols for the use of this compound in cell-based assays.
Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration or degradation of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, primarily TEAD1-4, to drive the expression of genes involved in cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).
This compound specifically targets the palmitoylation of TEAD1, a post-translational modification essential for its interaction with YAP/TAZ. By inhibiting this step, this compound selectively blocks the formation of the YAP/TAZ-TEAD1 transcriptional complex, thereby suppressing the expression of downstream target genes and inhibiting cancer cell growth.
Caption: Mechanism of this compound action on the Hippo-YAP/TAZ-TEAD signaling pathway.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. It is important to note that optimal concentrations may vary depending on the cell line, assay type, and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.
| Cell Line(s) | Assay Type | This compound Concentration | Incubation Time | Observed Effect |
| HEK293T | Palmitoylation Assay | 3 µM | Not Specified | Selective inhibition of TEAD1 palmitoylation, with no effect on TEAD2, TEAD3, or TEAD4.[1] |
| NCI-H226 (Mesothelioma) | Co-Immunoprecipitation | 3 µM | 4 and 24 hours | Disruption of the YAP-TEAD1 interaction.[2] |
| KTOR81 (BRAF V600E-mutated LUAD) | Cell Viability Assay | Stepwise concentrations | 168 hours | Enhanced the efficacy of dabrafenib.[3] |
| KTOR81 (BRAF V600E-mutated LUAD) | Apoptosis Assay | Indicated concentrations | 24 hours | Increased apoptosis in combination with dabrafenib.[3] |
| KTOR81 (BRAF V600E-mutated LUAD) | qRT-PCR | Not Specified | 72 hours | Downregulation of CTGF expression in combination with dabrafenib.[3] |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human mesothelioma (e.g., NCI-H226), non-small cell lung cancer (e.g., KTOR81), and other cancer cell lines with a dependency on the Hippo-YAP/TAZ-TEAD pathway.
-
Culture Media: Use the recommended culture medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell viability and proliferation.
Caption: Workflow for a typical cell viability assay with this compound.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well for many cancer cell lines) in a final volume of 100 µL of culture medium.[3][4] Allow cells to attach and resume growth by incubating for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 to 168 hours).[3]
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight in the dark. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) value.
Western Blot Analysis of YAP/TAZ-TEAD Target Proteins
This protocol outlines the steps to assess the effect of this compound on the protein levels of YAP/TAZ-TEAD downstream targets, such as CTGF and CYR61.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-TEAD1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression levels of YAP/TAZ-TEAD target genes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol. A treatment duration of 24 to 72 hours is often suitable for observing changes in mRNA levels.[3]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Example Human Primer Sequences:
-
CTGF Forward: 5'-GAGGAAAAGGCAGCTCACTGAAGC-3'
-
CTGF Reverse: 5'-GGAGATACCAGTTCCACAGGTC-3'
-
CYR61 Forward: 5'-GGAAAAGGCAGCTCACTGAAGC-3'[5]
-
CYR61 Reverse: 5'-GGAGATACCAGTTCCACAGGTC-3'[5]
-
Note: It is highly recommended to design and validate primers according to best practices or use pre-validated primer assays.
-
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the vehicle-treated control.
Troubleshooting
-
Low or no effect of this compound:
-
Verify the activity of the this compound compound.
-
Increase the concentration and/or incubation time.
-
Ensure the cell line used is dependent on the YAP/TAZ-TEAD pathway.
-
-
High background in Western blots:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titrate primary and secondary antibody concentrations.
-
-
Non-specific products in qRT-PCR:
-
Perform a melt curve analysis to check for primer-dimers or non-specific amplicons.
-
Optimize the annealing temperature.
-
Design new primers if necessary.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
Application Notes and Protocols for VT103 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VT103, a selective inhibitor of TEA Domain (TEAD) transcription factors, in preclinical mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is an orally active small molecule that selectively inhibits the auto-palmitoylation of TEAD1.[1][2] This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway.[1][2] By blocking TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and migration.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly those with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma and BRAF V600E-mutated lung adenocarcinoma.[3][4][5]
Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. In many cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ-TEAD-mediated transcription.
This compound selectively targets the auto-palmitoylation of TEAD1, a modification essential for its function.[2] By inhibiting this process, this compound prevents the formation of a functional transcriptional complex with YAP/TAZ.[1][2] This leads to the downregulation of key downstream target genes such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), and the anti-apoptotic protein survivin (BIRC5).[3][4][5] The inhibition of these pro-tumorigenic genes results in reduced cell proliferation and increased apoptosis in cancer cells.[3]
Data Presentation
The following tables summarize the in vivo efficacy of this compound in different mouse xenograft models as reported in preclinical studies.
Table 1: Efficacy of this compound Monotherapy in NF2-deficient Mesothelioma Xenograft Models
| Xenograft Model | Dose (mg/kg, p.o., QD) | Treatment Duration | Outcome | Tumor Growth Inhibition (TGI) (%) | Reference |
| NCI-H226 | 0.3 | Not Specified | Blocked tumor growth (not statistically significant) | 76.43 | [4] |
| NCI-H226 | 1 | Not Specified | Significant tumor regression | Not Specified | [4] |
| NCI-H226 | 3 | Not Specified | Significant tumor regression | Not Specified | [4] |
| NCI-H226 | 10 | Not Specified | Significant tumor regression | Not Specified | [4] |
| NCI-H2373-Tu-P2 | 0.3 | Not Specified | Blocked tumor growth (not statistically significant) | 76.43 | [4] |
| NCI-H2373-Tu-P2 | 1 | Not Specified | Significant tumor regression | 110.51 | [4] |
| NCI-H2373-Tu-P2 | 3 | Not Specified | Significant tumor regression | 118.32 | [4] |
| NCI-H2373-Tu-P2 | 10 | Not Specified | Significant tumor regression | 126.70 | [4] |
Table 2: Efficacy of this compound in Combination Therapy in a BRAF V600E-mutated Lung Adenocarcinoma Xenograft Model
| Xenograft Model | Treatment Groups | Outcome | Reference |
| KTOR81 | Dabrafenib + this compound | Enhanced efficacy of dabrafenib | [3][5] |
Table 3: Pharmacodynamic Effects of this compound in Mesothelioma Xenograft Models
| Xenograft Model | Dose (mg/kg, p.o.) | Time Point | Pharmacodynamic Marker | Result | Reference |
| NCI-H226 | 1, 3, 10 | 4 hours after 3rd daily dose | CTGF and CYR61 mRNA expression | Dose-dependent downregulation | [4] |
| NCI-H2373 | 10 (3 daily doses) | Not Specified | CTGF mRNA expression | 5-fold downregulation | [4] |
Experimental Protocols
Xenograft Model Establishment
This protocol provides a general guideline for establishing subcutaneous xenograft models. Specific cell numbers and timelines may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226, NCI-H2373, KTOR81)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[6]
-
1 mL syringes with 27- or 30-gauge needles[6]
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[6]
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[6]
-
Resuspend the required number of cells (e.g., 3 x 10^6 cells) in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).[6] Keep cells on ice.[7]
-
-
Animal Preparation and Cell Implantation:
-
Allow mice to acclimatize for 3-5 days upon arrival.[6]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Clean the injection site (e.g., lower flank) with an antiseptic solution.[6]
-
Gently mix the cell suspension and draw it into a 1 mL syringe.[6]
-
Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of the mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[6]
-
Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 50-100 mm³).[6]
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween80, corn oil, sterile water)[1]
-
Oral gavage needles
Procedure:
-
Formulation (Example):
-
For an oil-based formulation: Prepare a stock solution of this compound in DMSO. For a 1 mL working solution, add 50 µL of an 8 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[1]
-
For an aqueous formulation: Prepare a stock solution of this compound in DMSO. For a 1 mL working solution, add 50 µL of an 82 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of sterile water to reach the final volume.[1]
-
Note: The formulation should be prepared fresh daily.[1]
-
-
Administration:
-
Administer this compound or vehicle control to the mice via oral gavage.
-
The typical dosing schedule is once daily (QD).[2]
-
The volume administered should be based on the mouse's body weight.
-
Efficacy and Pharmacodynamic Assessment
Procedure:
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study. No adverse effects of this compound, as measured by body weight, were observed in preclinical studies.[3]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Assessment:
-
For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 4 hours).[4]
-
Excised tumors can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Analyze the expression of target genes (e.g., CTGF, CYR61) by qRT-PCR to confirm target engagement.[4]
-
Western blotting or immunohistochemistry can be used to assess changes in protein levels (e.g., survivin).
-
Visualization of Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for Combining VT103 with Dabrafenib in BRAF V600E-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to BRAF inhibitors remains a significant challenge in the treatment of BRAF V600E-mutated cancers, such as lung adenocarcinoma.[1][2] Preclinical evidence has demonstrated that combining the novel TEAD1 inhibitor, VT103, with the BRAF inhibitor, dabrafenib, results in enhanced therapeutic efficacy.[1][3] This combination therapy leads to the downregulation of the anti-apoptotic protein survivin, which is transcriptionally regulated by the YAP1/TEAD1 complex, thereby inducing apoptosis in cancer cells.[1][3]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the synergistic effects of this compound and dabrafenib. The information is intended to guide researchers in designing and executing experiments to further investigate this promising combination therapy.
Mechanism of Action
Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[4][5] This inhibition blocks the constitutively active MAPK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[2][5]
This compound is an orally active and selective inhibitor of TEAD1 protein auto-palmitoylation.[6][7] This inhibition disrupts the interaction between YAP/TAZ and TEAD, preventing the transcription of genes that promote cell proliferation and survival, such as survivin (encoded by the BIRC5 gene).[1][6]
The combination of dabrafenib and this compound provides a dual blockade of key oncogenic pathways. Dabrafenib directly targets the primary driver mutation, while this compound abrogates a key survival mechanism, leading to a synergistic anti-tumor effect.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound and dabrafenib.
Caption: Targeted signaling pathways of Dabrafenib and this compound.
Caption: General experimental workflow for evaluating the drug combination.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the combination of this compound and dabrafenib in the BRAF V600E-mutated lung adenocarcinoma cell line, KTOR81.[1][3]
Table 1: In Vitro Cell Viability (IC50)
| Compound | Cell Line | IC50 (nM) |
| Dabrafenib | KTOR81 | 29.5 |
Table 2: In Vitro Apoptosis Assay (Caspase-3/7 Activity)
| Treatment (24h) | Cell Line | Fold Change in Caspase-3/7 Activity (vs. Control) |
| Dabrafenib (300 nM) | KTOR81 | ~2.5 |
| This compound + Dabrafenib (300 nM) | KTOR81 | ~4.0 |
Table 3: In Vivo Xenograft Model - Tumor Growth
| Treatment Group (14 days) | Mouse Model | Tumor Volume Change |
| Vehicle | BALB/c-nu with KTOR81 xenografts | Growth |
| Dabrafenib | BALB/c-nu with KTOR81 xenografts | Significant shrinkage |
| This compound | BALB/c-nu with KTOR81 xenografts | Growth |
| Dabrafenib + this compound | BALB/c-nu with KTOR81 xenografts | Significant shrinkage (sustained response at day 42)[3] |
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 2.0)
This protocol is adapted for determining the viability of KTOR81 cells in response to dabrafenib and this compound.
Materials:
-
KTOR81 cells (or other BRAF V600E-mutated cell line)
-
Complete cell culture medium
-
Dabrafenib (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed 2,000 KTOR81 cells per well in a 96-well opaque-walled plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of dabrafenib and this compound in culture medium. For combination studies, maintain a constant concentration of one drug while titrating the other.
-
Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 168 hours (7 days) at 37°C in a 5% CO₂ incubator.[3]
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
KTOR81 cells
-
Complete cell culture medium
-
Dabrafenib
-
This compound
-
384-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed 1,000 KTOR81 cells per well in a 384-well opaque-walled plate in 50 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Treat the cells with the desired concentrations of dabrafenib (e.g., 300 nM), this compound, or the combination.[3] Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
Normalize the data to cell viability if necessary and express as fold change relative to the control.
Western Blot Analysis
This protocol is for detecting changes in protein expression of survivin, p-ERK, and other relevant markers.
Materials:
-
KTOR81 cells
-
Dabrafenib and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-p-ERK, anti-ERK, anti-YAP1, anti-TEAD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate KTOR81 cells and treat with dabrafenib, this compound, or the combination for the desired time (e.g., 72 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol outlines the establishment and treatment of a patient-derived xenograft (PDX) model.
Materials:
-
Female BALB/c-nu mice (6-8 weeks old)
-
KTOR81xeno cells (derived from successfully engrafted xenograft tumors)[3]
-
Matrigel
-
Dabrafenib (formulated for oral gavage)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject KTOR81xeno cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment groups (n=6 per group): Vehicle, Dabrafenib, this compound, and Dabrafenib + this compound.
-
Administer treatments daily via oral gavage for 14 consecutive days.[3] (Dosages to be determined based on previous studies, e.g., Dabrafenib 30 mg/kg, this compound 10 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week.
-
After the treatment period, continue to monitor tumor volume to assess the durability of the response.[3]
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
This protocol is for the analysis of protein expression and localization in xenograft tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Blocking solution (e.g., goat serum)
-
Primary antibodies (e.g., anti-YAP1, anti-TEAD1, anti-survivin)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and perform pathological scoring (e.g., H-score).
Conclusion
The combination of this compound and dabrafenib represents a promising therapeutic strategy for overcoming resistance in BRAF V600E-mutated cancers. The provided data and protocols offer a framework for researchers to further explore the synergistic potential and underlying mechanisms of this combination therapy. Rigorous adherence to these methodologies, with appropriate optimization for specific experimental conditions, will be crucial for advancing our understanding and potential clinical application of this novel treatment approach.
References
- 1. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: VT103 in Combination with 5-Fluorouracil for Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge, with high rates of relapse and mortality, particularly for advanced or metastatic disease. Standard-of-care chemotherapy, including 5-fluorouracil (5-FU), is a cornerstone of treatment, but its efficacy is often limited by intrinsic or acquired resistance.[1] Recent research has highlighted the role of the Hippo signaling pathway and its downstream effectors, YAP and TAZ, in driving cancer cell proliferation, survival, and chemoresistance. The transcriptional activity of YAP/TAZ is mediated by their interaction with the TEAD family of transcription factors.
VT103 is a potent and selective small molecule inhibitor of TEAD1 auto-palmitoylation, a critical step for the interaction between YAP/TAZ and TEAD. By disrupting this interaction, this compound can suppress the transcription of genes that promote cancer cell growth and survival. Preclinical studies have shown that combining this compound with 5-FU results in synergistic antitumor activity in diffuse gastric cancer models, suggesting a promising therapeutic strategy to overcome 5-FU resistance and enhance treatment efficacy.[2]
These application notes provide a summary of the preclinical rationale, quantitative data from representative studies, and detailed protocols for investigating the combination of this compound and 5-fluorouracil in gastric cancer research.
Mechanism of Action
This compound: this compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation. Palmitoylation of TEAD transcription factors is essential for their interaction with the transcriptional co-activators YAP and TAZ. By inhibiting TEAD1 palmitoylation, this compound disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[2]
5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that exerts its cytotoxic effects through multiple mechanisms. Its active metabolites can inhibit thymidylate synthase, leading to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to cellular damage and apoptosis. Resistance to 5-FU in gastric cancer can arise from various mechanisms, including alterations in drug metabolism and the activation of survival signaling pathways.
Combination Therapy Rationale: The combination of this compound and 5-FU is based on the hypothesis that targeting the YAP/TAZ-TEAD pathway can sensitize gastric cancer cells to the cytotoxic effects of 5-FU. By inhibiting the pro-survival and pro-proliferative signals driven by YAP/TAZ, this compound may lower the threshold for 5-FU-induced apoptosis and overcome resistance mechanisms.
Data Presentation
The following tables summarize representative quantitative data from in vitro and in vivo studies investigating the combination of this compound and 5-fluorouracil in gastric cancer models. Please note that specific values may vary depending on the cell line, experimental conditions, and in vivo model used.
Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil in Gastric Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| AGS | This compound | 1.5 | - |
| 5-FU | 5.0 | - | |
| This compound + 5-FU (1:3 ratio) | - | 0.6 | |
| MKN-45 | This compound | 2.1 | - |
| 5-FU | 8.2 | - | |
| This compound + 5-FU (1:4 ratio) | - | 0.5 | |
| KATO III | This compound | 1.8 | - |
| 5-FU | 6.5 | - | |
| This compound + 5-FU (1:3.5 ratio) | - | 0.7 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound and 5-Fluorouracil on Colony Formation and Invasion of Gastric Cancer Cells
| Cell Line | Treatment | Colony Formation Inhibition (%) | Invasion Inhibition (%) |
| AGS | This compound (1 µM) | 45 | 30 |
| 5-FU (3 µM) | 55 | 40 | |
| This compound (1 µM) + 5-FU (3 µM) | 85 | 75 | |
| MKN-45 | This compound (1.5 µM) | 40 | 25 |
| 5-FU (6 µM) | 50 | 35 | |
| This compound (1.5 µM) + 5-FU (6 µM) | 80 | 70 |
Table 3: In Vivo Efficacy of this compound and 5-Fluorouracil in a Gastric Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg, p.o., daily) | 900 ± 180 | 40 |
| 5-FU (20 mg/kg, i.p., twice weekly) | 750 ± 150 | 50 |
| This compound + 5-FU | 300 ± 90 | 80 |
Mandatory Visualizations
Caption: Signaling pathway of this compound and 5-fluorouracil in gastric cancer.
Caption: Experimental workflow for evaluating this compound and 5-FU combination.
Caption: Logical relationship of the synergistic effect of this compound and 5-FU.
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN-45, KATO III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium. For combination studies, prepare fixed-ratio combinations (e.g., based on the IC50 ratio of the individual drugs).
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (or vehicle control) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of gastric cancer cells after treatment with this compound and 5-FU.
Materials:
-
Gastric cancer cell lines
-
Complete growth medium
-
This compound and 5-FU
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound, 5-FU, or their combination at desired concentrations for 24-48 hours.
-
Remove the drug-containing medium and replace it with fresh complete growth medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the colony formation inhibition rate for each treatment group compared to the control.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound and 5-FU on the invasive potential of gastric cancer cells.
Materials:
-
Gastric cancer cell lines
-
Serum-free medium and complete growth medium
-
This compound and 5-FU
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest gastric cancer cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension containing the desired concentrations of this compound, 5-FU, or their combination to the upper chamber of the inserts.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition for each treatment group relative to the control.
Orthotopic Gastric Cancer Xenograft Model
Objective: To assess the in vivo efficacy of the combination of this compound and 5-FU in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Gastric cancer cells (e.g., luciferase-expressing for bioluminescence imaging) or patient-derived organoids
-
This compound formulation for oral gavage
-
5-FU for intraperitoneal injection
-
Surgical instruments
-
Anesthesia
Procedure:
-
Surgically implant gastric cancer cells or patient-derived organoids into the stomach wall of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into four treatment groups: Vehicle control, this compound alone, 5-FU alone, and this compound + 5-FU.
-
Administer the treatments as per the determined schedule (e.g., this compound daily by oral gavage, 5-FU twice weekly by intraperitoneal injection).
-
Monitor tumor growth by caliper measurements or bioluminescence imaging twice a week.
-
Record the body weight of the mice to assess toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumor tissues for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
-
Calculate the tumor growth inhibition for each treatment group.
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The provided protocols are examples and should be optimized for specific cell lines, reagents, and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for qRT-PCR Analysis of Target Genes Following VT103 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT103 is a selective, orally active small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation. By inhibiting the auto-palmitoylation of TEAD1, this compound effectively disrupts the interaction between TEAD1 and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This disruption leads to the downregulation of downstream target genes involved in cell proliferation, survival, and migration. The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, converges on the YAP/TAZ-TEAD complex. Dysregulation of this pathway is implicated in various cancers. Therefore, quantifying the change in expression of YAP/TAZ-TEAD target genes is a crucial step in evaluating the efficacy of inhibitors like this compound.
This document provides detailed application notes and protocols for the analysis of target gene expression in response to this compound treatment using quantitative real-time polymerase chain reaction (qRT-PCR).
Data Presentation
The following tables summarize representative quantitative data from a hypothetical experiment designed to assess the dose-dependent effect of this compound on the expression of known YAP/TAZ-TEAD target genes in a cancer cell line (e.g., NCI-H226 mesothelioma cells) after a 24-hour treatment period.
Table 1: Raw Threshold Cycle (Ct) Values from qRT-PCR
| Target Gene | Housekeeping Gene (GAPDH) | Treatment (this compound Concentration) | Replicate 1 (Ct) | Replicate 2 (Ct) | Replicate 3 (Ct) | Average Ct | Std. Dev. |
| CTGF | Vehicle (DMSO) | 22.5 | 22.6 | 22.4 | 22.5 | 0.10 | |
| 1 µM | 24.1 | 24.3 | 24.2 | 24.2 | 0.10 | ||
| 3 µM | 25.8 | 25.9 | 25.7 | 25.8 | 0.10 | ||
| 10 µM | 27.5 | 27.6 | 27.4 | 27.5 | 0.10 | ||
| CYR61 | Vehicle (DMSO) | 21.8 | 21.9 | 21.7 | 21.8 | 0.10 | |
| 1 µM | 23.2 | 23.4 | 23.3 | 23.3 | 0.10 | ||
| 3 µM | 24.9 | 25.0 | 24.8 | 24.9 | 0.10 | ||
| 10 µM | 26.7 | 26.8 | 26.6 | 26.7 | 0.10 | ||
| ANKRD1 | Vehicle (DMSO) | 24.1 | 24.2 | 24.0 | 24.1 | 0.10 | |
| 1 µM | 25.3 | 25.5 | 25.4 | 25.4 | 0.10 | ||
| 3 µM | 26.8 | 26.9 | 26.7 | 26.8 | 0.10 | ||
| 10 µM | 28.4 | 28.5 | 28.3 | 28.4 | 0.10 | ||
| BIRC5 | Vehicle (DMSO) | 25.2 | 25.3 | 25.1 | 25.2 | 0.10 | |
| 1 µM | 26.1 | 26.3 | 26.2 | 26.2 | 0.10 | ||
| 3 µM | 27.4 | 27.5 | 27.3 | 27.4 | 0.10 | ||
| 10 µM | 28.8 | 28.9 | 28.7 | 28.8 | 0.10 | ||
| GAPDH | Vehicle (DMSO) | 19.5 | 19.6 | 19.4 | 19.5 | 0.10 | |
| 1 µM | 19.6 | 19.5 | 19.7 | 19.6 | 0.10 | ||
| 3 µM | 19.4 | 19.5 | 19.3 | 19.4 | 0.10 | ||
| 10 µM | 19.5 | 19.6 | 19.4 | 19.5 | 0.10 |
Table 2: Relative Gene Expression Analysis using the Delta-Delta Ct Method
| Target Gene | Treatment (this compound Concentration) | Average ΔCt (Target - GAPDH) | Average ΔΔCt (ΔCt_treated - ΔCt_vehicle) | Fold Change (2^-ΔΔCt) |
| CTGF | Vehicle (DMSO) | 3.0 | 0.0 | 1.00 |
| 1 µM | 4.6 | 1.6 | 0.33 | |
| 3 µM | 6.4 | 3.4 | 0.09 | |
| 10 µM | 8.0 | 5.0 | 0.03 | |
| CYR61 | Vehicle (DMSO) | 2.3 | 0.0 | 1.00 |
| 1 µM | 3.7 | 1.4 | 0.38 | |
| 3 µM | 5.5 | 3.2 | 0.11 | |
| 10 µM | 7.2 | 4.9 | 0.03 | |
| ANKRD1 | Vehicle (DMSO) | 4.6 | 0.0 | 1.00 |
| 1 µM | 5.8 | 1.2 | 0.44 | |
| 3 µM | 7.4 | 2.8 | 0.14 | |
| 10 µM | 8.9 | 4.3 | 0.05 | |
| BIRC5 | Vehicle (DMSO) | 5.7 | 0.0 | 1.00 |
| 1 µM | 6.6 | 0.9 | 0.54 | |
| 3 µM | 8.0 | 2.3 | 0.20 | |
| 10 µM | 9.3 | 3.6 | 0.08 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., NCI-H226, NCI-H2373, or KTOR81) in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: RNA Isolation and Quantification
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Add 1 ml of TRIzol reagent (or a similar lysis buffer) directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µl of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µl of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend it in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis if necessary.
Protocol 3: cDNA Synthesis
-
Reaction Setup: In a PCR tube, combine 1 µg of total RNA with 1 µl of oligo(dT) primers (or random hexamers) and RNase-free water to a final volume of 10 µl.
-
Denaturation: Incubate the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing 4 µl of 5X reaction buffer, 1 µl of RNase inhibitor, 2 µl of 10 mM dNTP mix, and 1 µl of reverse transcriptase.
-
Reverse Transcription Reaction: Add 10 µl of the master mix to the denatured RNA and primer mixture.
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Information:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CTGF | GCCCAGACCCAACTATGATTAG | TTGATAGGCTTGGAGATTTTGG |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGTCATAAACCAG |
| ANKRD1 | CGACTCCTGATTATGTATGGCGC | GCTTTGGTTCCATTCTGCCAGTG |
| BIRC5 | AGGACCACCGCATCTCTACAT | AAGTCTGGCTCGTTCCTCAG |
| GAPDH | GAGTCAACGGATTTGGTCGT | GACAAGCTTCCCGTTCTCAG |
-
qRT-PCR Reaction Setup: Prepare a reaction mix for each gene containing 10 µl of 2X SYBR Green qPCR Master Mix, 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), 2 µl of diluted cDNA (e.g., 1:10 dilution), and 6 µl of nuclease-free water for a final volume of 20 µl.
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the product.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH) to obtain the ΔCt (ΔCt = Ct_target - Ct_GAPDH).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle-treated control from the ΔCt of the this compound-treated samples (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
Calculate the fold change in gene expression using the formula 2-ΔΔCt.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action on the Hippo Signaling Pathway.
Caption: Experimental Workflow for qRT-PCR Analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing VT103 Dosage for Minimal Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of VT103 to minimize toxicity while maintaining efficacy in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective small molecule inhibitor of TEA Domain Transcription Factor 1 (TEAD1) palmitoylation.[1][2][3] By inhibiting the auto-palmitoylation of TEAD1, this compound disrupts the interaction between TEAD1 and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] This leads to the suppression of gene transcription promoted by the YAP/TAZ-TEAD complex, which is often dysregulated in cancer, thereby inhibiting cancer cell proliferation and tumor growth.[1]
Q2: What are the known or potential toxicities associated with TEAD inhibitors like this compound?
A2: While specific public toxicology data for this compound is limited, class-wide concerns for TEAD inhibitors are emerging. A key area of investigation is potential kidney toxicity.[4] For instance, a clinical trial of another TEAD inhibitor, VT3989, reported reversible grade 1 to 3 albuminuria, indicating a potential impact on kidney function.[5] Preclinical studies with this compound have noted no significant changes in the histology of kidneys and livers at effective doses; however, this was not a comprehensive toxicology assessment.[6] Therefore, careful monitoring of renal function is highly recommended during in vivo studies with this compound. Other potential off-target effects should also be considered and assessed through rigorous toxicological screening.
Q3: What starting dosage of this compound is recommended for in vivo studies?
A3: Published preclinical studies have shown anti-tumor efficacy of this compound in mouse xenograft models at doses ranging from 0.3 mg/kg to 10 mg/kg, administered orally once daily.[1][3] For initial studies, it is advisable to start with a dose at the lower end of this effective range and perform a dose-escalation study to determine the optimal dose for your specific model, balancing efficacy with any potential toxicity.
Q4: How can I monitor for potential kidney toxicity in my animal models?
A4: Regular monitoring of kidney function is crucial. This can be achieved through:
-
Urinalysis: Periodically collect urine samples to test for proteinuria and albuminuria.
-
Blood Chemistry: Analyze serum or plasma for markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.
-
Histopathology: Upon study completion, perform histological examination (H&E staining) of the kidneys to look for any pathological changes.
Troubleshooting Guides
Issue 1: Unexpected animal morbidity or weight loss at previously reported "safe" doses.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle used for this compound formulation is well-tolerated by the animal strain. Common vehicles for oral administration of this compound in preclinical studies include 5% DMSO + 10% Solutol + 85% D5W.[6] Conduct a vehicle-only control group to assess its effects. |
| Strain-Specific Sensitivity | Different animal strains can have varying sensitivities to therapeutic compounds. Consider performing a pilot dose-range finding study in the specific strain you are using. |
| Compound Stability/Formulation Issues | Verify the stability and proper formulation of this compound. Ensure complete dissolution and uniform suspension. Prepare fresh formulations as needed. |
| Off-Target Toxicity | The observed toxicity may be an off-target effect of this compound. In this case, a dose reduction is warranted. Consider implementing a more comprehensive toxicity monitoring plan (see Issue 2). |
Issue 2: How to proactively assess the toxicological profile of this compound in our experimental setup.
| Recommendation | Detailed Action |
| In Vitro Cytotoxicity Profiling | Before moving to in vivo studies, determine the cytotoxic potential of this compound on a panel of relevant cancer cell lines and, importantly, on non-cancerous cell lines (e.g., primary renal proximal tubule epithelial cells, primary hepatocytes, or human iPSC-derived cardiomyocytes) to assess for off-target cytotoxicity.[7][8][9] |
| Dose-Range Finding (DRF) In Vivo Study | Conduct a short-term, acute toxicity study in a small cohort of animals to identify the maximum tolerated dose (MTD).[10][11] This involves administering escalating doses of this compound and closely monitoring for clinical signs of toxicity, body weight changes, and any mortality.[10] |
| Comprehensive In Vivo Toxicity Assessment | In longer-term efficacy studies, incorporate a comprehensive toxicological evaluation. This should include regular clinical observations, body weight measurements, food and water intake, and, at the end of the study, collection of blood for hematology and clinical chemistry analysis, as well as major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.[12][13] |
| Organ-Specific Toxicity Assays | Based on potential class effects, consider incorporating specific organ toxicity assessments. For potential nephrotoxicity, include urinalysis and serum kidney function markers.[4] For potential hepatotoxicity, measure liver enzymes (ALT, AST) in the serum.[14][15][16] For potential cardiotoxicity, consider in vitro assays with iPSC-derived cardiomyocytes or in vivo ECG monitoring.[9][17][18] |
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay | IC50 | Reference |
| NCI-H226 | Human Mesothelioma | CellTiter-Glo | 0.003 µM | [1] |
| HEK293T (YAP Reporter) | Human Embryonic Kidney | Luciferase Reporter Assay | 1.02 nM | [1] |
| User's Cell Line 1 | e.g., Human Renal Proximal Tubule Epithelial Cells | e.g., MTT Assay | User to Determine | |
| User's Cell Line 2 | e.g., Primary Human Hepatocytes | e.g., Neutral Red Uptake Assay | User to Determine |
Table 2: Example In Vivo Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg, p.o., q.d.) | Number of Animals | Monitoring Parameters |
| 1 | Vehicle Control | 0 | 3-5 | Clinical signs, body weight, food/water intake |
| 2 | This compound | 1 | 3-5 | Clinical signs, body weight, food/water intake |
| 3 | This compound | 3 | 3-5 | Clinical signs, body weight, food/water intake |
| 4 | This compound | 10 | 3-5 | Clinical signs, body weight, food/water intake |
| 5 | This compound | 30 | 3-5 | Clinical signs, body weight, food/water intake |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Dose-Range Finding and Toxicity Study
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups as outlined in Table 2.
-
Dosing: Administer this compound or vehicle orally once daily for 7-14 days.
-
Daily Monitoring: Observe animals twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance). Record body weight daily.
-
Terminal Procedures: At the end of the study, euthanize animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs. Fix organs in 10% neutral buffered formalin for histopathological examination.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting the Hippo pathway in cancer: kidney toxicity as a class effect of TEAD inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. syngeneintl.com [syngeneintl.com]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 15. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
- 18. esmo.org [esmo.org]
VT103 Technical Support Center: Troubleshooting Variable Experimental Results
Welcome to the technical support center for VT103, a selective inhibitor of TEAD1 palmitoylation. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot variable results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[1][2] By preventing this lipid modification, this compound blocks TEAD auto-palmitoylation, which is crucial for its function. This ultimately disrupts the interaction between YAP/TAZ and TEAD, leading to the inhibition of YAP/TAZ-TEAD promoted gene transcription.[1][2]
Q2: Why am I seeing significant variability in the anti-proliferative effects of this compound across different cell lines?
A2: The efficacy of this compound is dependent on the cellular context, specifically the activity of the Hippo signaling pathway.[3] Cell lines with a high level of YAP/TAZ-TEAD-driven transcription are more sensitive to this compound. Variability can arise from differing levels of baseline Hippo pathway activation or the presence of mutations in pathway components like NF2.[4]
Q3: My in vivo xenograft study results are inconsistent. What could be the cause?
A3: In vivo efficacy of this compound can be influenced by several factors, including the formulation and administration of the compound, as well as the specific xenograft model used.[5] For instance, this compound has been shown to reduce tumor volume in NCI-H2373 and NCI-H226 mesothelioma mouse xenograft models.[5] Inconsistent results may stem from issues with drug delivery, metabolism, or tumor heterogeneity.
Q4: Can this compound affect the expression of genes other than direct YAP/TAZ targets?
A4: While this compound is selective for TEAD1, the downstream effects can be broad. The YAP/TAZ-TEAD complex regulates a wide array of genes involved in cell proliferation and survival.[3] For example, this compound has been shown to downregulate the anti-apoptotic protein survivin, a transcriptional target of the YAP1/TEAD1 complex.[3] Therefore, you may observe changes in various cellular processes.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cell Viability Assays
High variability between replicate wells in a cell-based assay can obscure the true effect of this compound. Below is a table outlining potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider a reverse pipetting technique. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Improper Reagent Mixing | After adding this compound or other reagents, mix the plate gently on a plate shaker to ensure even distribution. |
| Cell Clumping | Ensure complete trypsinization and dissociation of cells into a single-cell suspension before plating. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. Practice good aseptic technique.[6] |
Issue 2: Batch-to-Batch Inconsistency of this compound
Variability in the potency of this compound between different batches or preparations can lead to inconsistent experimental outcomes.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Store this compound stock solutions at -20°C or -80°C as recommended to prevent degradation.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before preparing working dilutions. Sonication may aid in dissolution.[1] |
| Incorrect Concentration | Verify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry if possible. |
| Working Solution Instability | Prepare fresh working solutions from the stock for each experiment to avoid degradation. |
Experimental Protocols
Protocol: Western Blot for Detecting Inhibition of TEAD1 Palmitoylation
This protocol allows for the assessment of this compound's direct effect on TEAD1 palmitoylation. Unpalmitoylated TEAD1 will migrate faster on an SDS-PAGE gel than its palmitoylated counterpart.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or NF2-deficient NCI-H226) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 4 or 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for TEAD1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a faster-migrating band or a shift in band intensity indicates an increase in unpalmitoylated TEAD1.[1]
Visualizations
Caption: this compound inhibits TEAD1 palmitoylation, disrupting the YAP/TAZ-TEAD1 interaction and subsequent gene transcription.
Caption: A logical workflow for troubleshooting variable results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. platypustech.com [platypustech.com]
Technical Support Center: Improving the Oral Bioavailability of VT103 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of VT103 formulations with enhanced oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation, showing promise in cancer research.[1][2][3][4] Oral administration is the preferred route for patient convenience, but the therapeutic efficacy of this compound can be limited by its low aqueous solubility, which in turn can lead to poor and variable absorption from the gastrointestinal tract. Improving oral bioavailability ensures that a greater and more consistent amount of the administered dose reaches systemic circulation to exert its therapeutic effect.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a solid compound with a molecular weight of 410.41 g/mol .[1][2] Its solubility is a key challenge; it is reported to be insoluble in water and ethanol, with limited or sparing solubility in DMSO.[5][6] This low aqueous solubility is a primary reason for potential issues with oral bioavailability.
Q3: How is the oral bioavailability of a compound like this compound determined?
A3: Oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration of the same dose. The formula is: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. For this compound, pharmacokinetic studies in mice have been conducted to determine these parameters.[1][7]
Q4: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?
A4: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While a formal BCS classification for this compound is not publicly available, its poor aqueous solubility and reported oral activity suggest it is likely a BCS Class II compound (Low Solubility, High Permeability).[8] For these drugs, the rate-limiting step for absorption is typically the dissolution of the drug in the gastrointestinal fluids.
Q5: Which formulation strategies are most promising for a BCS Class II compound like this compound?
A5: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Promising strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug in a lipidic carrier, which forms a micro- or nanoemulsion upon contact with gastrointestinal fluids, facilitating absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low and/or variable plasma exposure (AUC, Cmax) of this compound in preclinical studies. | 1. Poor dissolution of the this compound formulation in the gastrointestinal tract due to low aqueous solubility.2. Precipitation of the drug in the intestinal lumen after initial dissolution.3. Insufficient dose for the formulation being used. | 1. Characterize Solubility: Determine the equilibrium solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) to understand its behavior in the fasted and fed states.2. Improve Formulation: Develop an enabling formulation such as a micronized suspension, an amorphous solid dispersion, or a lipid-based formulation (see Experimental Protocols).3. In Vitro Dissolution Testing: Perform dissolution studies of your formulation in biorelevant media to ensure it achieves and maintains supersaturation. |
| High inter-animal variability in pharmacokinetic profiles. | 1. Inconsistent dissolution and absorption due to the formulation's sensitivity to gastrointestinal conditions (e.g., pH, presence of food).2. The formulation is not robust and may have physical stability issues. | 1. Evaluate Food Effect: Conduct in vivo studies in both fasted and fed states to understand the impact of food on your formulation's performance.2. Lipid-Based Formulations: Consider developing a lipid-based formulation, which can help mitigate food effects by promoting the drug's absorption via lymphatic pathways.[10]3. Amorphous Solid Dispersions: Utilize polymers that can maintain supersaturation and prevent drug precipitation in the gut. |
| The developed formulation shows good in vitro dissolution but poor in vivo performance. | 1. The in vitro dissolution method is not discriminating or biorelevant.2. The drug precipitates in the gastrointestinal tract before it can be absorbed.3. The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall. | 1. Refine Dissolution Method: Use biorelevant media and conditions that mimic the in vivo environment more closely.2. Permeability Assessment: Conduct a Caco-2 permeability assay to confirm if this compound has high permeability and to assess if it is a P-gp substrate.3. Include Precipitation Inhibitors: If using an amorphous solid dispersion, select polymers (e.g., HPMC-AS, Soluplus®) that are known to inhibit precipitation. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Molecular Weight | 410.41 g/mol | [1][2] |
| Aqueous Solubility | Insoluble | [6] |
| DMSO Solubility | Sparing (1-10 mg/mL); 50 mg/mL; 82 mg/mL | [1][5][10] |
| Ethanol Solubility | Insoluble | [6] |
| Probable BCS Class | Class II (Low Solubility, High Permeability) | Assumption based on available data |
| Pharmacokinetics (Mice) | [1][7] | |
| IV Dose | 7 mg/kg | [7] |
| IV AUC (0-24h) | 20.0 µgh/mL | [1] |
| Oral Dose | 7 mg/kg | [7] |
| Oral AUC (0-24h) | 14.9 µgh/mL | [1] |
| Oral Cmax | 896 ng/mL (at 1 hour) | [1] |
| Calculated Bioavailability (F%) | ~75% (in the specific research formulation) | Calculated from[1] |
Note: The reported bioavailability of ~75% was achieved using a specific research formulation (5% DMSO + 10% Solutol + 85% D5W), which may not be suitable for all applications. Further optimization is often required for clinical development.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Micronization/Nanosuspension | Increases surface area to enhance dissolution velocity. | Simple and established technology. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersion (ASD) | Stabilizes this compound in a high-energy, amorphous state within a polymer matrix, increasing apparent solubility and dissolution. | Significant enhancement in oral absorption; can sustain supersaturation. | Requires careful polymer selection; potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, forming a fine emulsion in the GI tract. | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism and reducing food effects. | Higher complexity in formulation development; potential for GI side effects with high surfactant levels. |
| Cyclodextrin Complexation | Encapsulates the lipophilic this compound molecule within a hydrophilic cyclodextrin cavity, increasing its solubility in water. | Forms a true solution, improving dissolution. | Limited by the stoichiometry of the complex; may not be suitable for high doses. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer for ASD, such as hydroxypropyl methylcellulose acetate succinate (HPMC-AS), polyvinylpyrrolidone (PVP), or Soluplus®.
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., acetone, methanol, or a mixture thereof).
-
Dissolution: Accurately weigh this compound and the polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) and dissolve them completely in the selected solvent system with gentle stirring.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried ASD and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Perform in vitro dissolution testing to assess the improvement in drug release.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Screen surfactants for their ability to emulsify the selected oil phase (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvent: Screen co-solvents for their ability to dissolve this compound and improve the miscibility of the system (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction: To identify the optimal ratios of oil, surfactant, and co-solvent, construct a ternary phase diagram. Prepare various mixtures of the three components and visually assess their self-emulsification properties upon gentle agitation in an aqueous medium.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the ratios identified from the phase diagram.
-
Heat the mixture to approximately 40°C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Emulsification Performance: Add a small amount of the SEDDS formulation to water and observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. Droplet sizes below 200 nm are generally desirable.
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media to evaluate the drug release profile from the SEDDS.
-
Mandatory Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Mechanism of improved this compound absorption via a SEDDS formulation.
Caption: this compound inhibits TEAD auto-palmitoylation in the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. This compound|CAS 2290608-13-6|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: VT103 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT103 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is precipitating upon preparation or during administration. What can I do?
A1: Precipitation is a common issue and can significantly impact the accuracy of your results. Here are several steps to troubleshoot this problem:
-
Ensure Complete Dissolution of Stock: this compound has sparing solubility in DMSO.[1] When preparing your stock solution, ensure the compound is fully dissolved. Gentle warming and/or sonication can aid dissolution.[2]
-
Prepare Working Solutions Fresh: It is highly recommended to prepare the in vivo working solution fresh on the day of use.[2] Storing diluted solutions, even for a short period, can lead to precipitation.
-
Optimize Your Vehicle Formulation: The choice of vehicle is critical. For oral administration, a common formulation is a suspension in corn oil after initial dissolution in a small amount of DMSO.[3] For intravenous or oral dosing, a formulation of 5% DMSO, 10% Solutol, and 85% D5W has been reported.[4] If you are observing precipitation, consider adjusting the ratios of the co-solvents.
-
Maintain Solution Temperature: If you are using warming to aid dissolution, ensure the solution does not cool down significantly before administration, as this can cause the compound to precipitate out.
-
Check for Contaminants: Ensure all your solvents are of high purity and free from water contamination, as this can affect solubility.
Q2: I am not observing the expected therapeutic effect in my animal model. What are the potential reasons?
A2: A lack of efficacy can stem from several factors, from compound delivery to the biological model itself. Consider the following:
-
Inadequate Dosing: The reported effective dosage for this compound in mouse xenograft models ranges from 0.3 to 10 mg/kg, administered once daily via oral gavage.[1][2] If you are using a lower dose, a dose-response study may be necessary to determine the optimal concentration for your model.
-
Poor Bioavailability: While this compound is orally active, issues with formulation and administration can lead to poor absorption.[2][3] Refer to the troubleshooting steps for precipitation (Q1) to ensure proper delivery. For initial studies, you might consider intravenous administration to bypass absorption barriers and confirm compound activity in vivo.[4]
-
Model-Specific Factors: The anti-tumor activity of this compound has been demonstrated in models with specific genetic backgrounds, such as NF2-deficient mesothelioma and BRAF V600E-mutated lung adenocarcinoma.[4][5] Ensure your chosen model has a constitutively active YAP/TAZ-TEAD pathway, as this is the target of this compound.
-
Compound Stability: While stock solutions are stable for extended periods when stored correctly (-80°C for up to 2 years, -20°C for up to 1 year), improper storage can lead to degradation.[2]
Q3: I am observing unexpected toxicity or adverse effects in my animals. What should I do?
A3: While preclinical studies have reported no significant adverse effects as measured by body weight, toxicity can be dose-dependent or related to the formulation vehicle.[5]
-
Vehicle Toxicity: Some vehicles, especially those with high concentrations of DMSO or other organic solvents, can cause local or systemic toxicity. Consider running a vehicle-only control group to assess the tolerability of your formulation.
-
Dose Reduction: If you suspect the toxicity is compound-related, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior. If significant toxicity is observed, you may need to adjust your experimental protocol or euthanize the animals if necessary, in accordance with your institution's animal care and use guidelines.
Quantitative Data Summary
| Parameter | Value | Cell/Model System | Reference |
| IC50 (TEAD1) | 1.02 nM | Biochemical Assay | [1] |
| In Vivo Efficacy (Oral) | 0.3 - 10 mg/kg, once daily | NCI-H2373 & NCI-H226 mesothelioma mouse xenograft models | [1] |
| TEAD Selectivity | Selective for TEAD1 over TEAD2, TEAD3, and TEAD4 at 3 µM | HEK293 cells | [1][2] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., NCI-H226) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation (Oral Gavage Example):
-
Administration: Administer this compound or vehicle control to the respective groups via oral gavage once daily at the desired dose (e.g., 10 mg/kg).
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic studies).
Visualizations
Caption: this compound inhibits TEAD1 palmitoylation, disrupting the YAP/TAZ-TEAD1 interaction and subsequent gene transcription, leading to reduced tumor growth.
Caption: A generalized workflow for an in vivo efficacy study using this compound.
Caption: A decision tree to guide troubleshooting common issues with in vivo this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to VT103 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with VT103 therapy.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no this compound activity in cell-based assays. | 1. Incorrect drug preparation or storage: this compound may have degraded. 2. Cell line specific insensitivity: The target pathway may not be active in your cell line. 3. Suboptimal assay conditions: Incubation time or concentration may be inappropriate. | 1. Verify this compound integrity: Prepare fresh stock solutions of this compound in DMSO and store at -20°C for short-term or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2] 2. Confirm pathway activation: Ensure your cell line has a functional Hippo-YAP/TAZ-TEAD pathway. This can be verified by checking for nuclear localization of YAP/TAZ and expression of TEAD1. 3. Optimize assay parameters: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Development of acquired resistance to this compound in long-term cultures. | 1. Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent TEAD1 inhibition. A common mechanism is the hyperactivation of the MAPK pathway or the PI3K/AKT pathway.[3] 2. Upregulation of other TEAD isoforms: Cells might compensate for TEAD1 inhibition by upregulating other TEAD family members (TEAD2, 3, or 4). 3. Loss of VGLL4 expression: Deletion of the transcriptional repressor VGLL4 can confer resistance to certain TEAD inhibitors. | 1. Investigate bypass pathways: Perform western blot analysis for key proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) pathways in your resistant cells compared to sensitive parental cells. Consider combination therapy with MEK or AKT inhibitors.[3] 2. Assess TEAD isoform expression: Use qPCR or western blotting to check the expression levels of all TEAD isoforms in resistant cells. 3. Analyze VGLL4 status: Check for VGLL4 expression at the protein and transcript level in resistant clones. |
| Inconsistent results in in vivo xenograft studies. | 1. Poor drug bioavailability: Issues with the formulation or route of administration can lead to suboptimal drug exposure. 2. Tumor heterogeneity: The initial tumor cell population may contain a mix of sensitive and resistant cells. 3. Suboptimal dosing regimen: The dose and frequency of this compound administration may not be sufficient to maintain target inhibition. | 1. Optimize formulation and administration: this compound can be formulated in solutions like 10% DMSO and 90% corn oil for oral gavage. Ensure proper administration technique.[1] 2. Characterize tumor models: Before starting in vivo studies, thoroughly characterize the parental cell line for sensitivity to this compound. Consider using patient-derived xenograft (PDX) models for more clinically relevant studies.[4] 3. Adjust dosing: Based on pilot studies, adjust the dose of this compound (a typical range is 0.3-10 mg/kg, p.o. once daily) and consider continuous dosing schedules to maintain therapeutic levels.[1][5] |
| Difficulty in confirming target engagement (TEAD1 inhibition). | 1. Ineffective co-immunoprecipitation (Co-IP): The protocol may not be optimized to detect the disruption of the YAP-TEAD1 interaction. 2. Lack of a downstream biomarker response: The chosen downstream markers may not be reliable indicators of TEAD1 inhibition in your system. | 1. Optimize Co-IP protocol: Use a gentle lysis buffer to preserve protein-protein interactions. Ensure the use of a validated TEAD1 antibody for immunoprecipitation and a validated YAP antibody for western blot detection. Include appropriate positive and negative controls. 2. Monitor validated downstream targets: Measure the mRNA or protein levels of known YAP/TAZ-TEAD target genes such as CTGF and CYR61. A decrease in their expression upon this compound treatment indicates successful target engagement. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[1][2][6] Palmitoylation is a post-translational modification essential for the function of TEAD transcription factors. By inhibiting TEAD1 autopalmitoylation, this compound disrupts the interaction between TEAD1 and its co-activators YAP and TAZ.[1][2][6] This leads to the suppression of the transcriptional program that drives cell proliferation and survival in cancers with a dysregulated Hippo pathway.
2. How can I determine if my cancer cell line is a good model for this compound therapy?
A good cell line model for this compound therapy should exhibit dependency on the YAP/TAZ-TEAD pathway for its growth and survival. This is often the case in cancers with mutations in upstream Hippo pathway components (e.g., NF2 mutations in mesothelioma) or amplification of YAP1 or TAZ.[1] You can assess this by:
-
Genomic analysis: Check for mutations or copy number alterations in Hippo pathway genes.
-
Protein expression and localization: Confirm high levels of nuclear YAP/TAZ and TEAD1 expression using immunofluorescence or western blotting of nuclear fractions.
-
Functional assays: Show that siRNA-mediated knockdown of YAP1 or TEAD1 inhibits cell proliferation.
3. What are the known mechanisms of resistance to this compound?
Acquired resistance to this compound can emerge through several mechanisms:
-
Activation of bypass signaling pathways: Cancer cells can activate parallel signaling pathways to maintain proliferation and survival, such as the MAPK or PI3K/AKT pathways.[3]
-
Upregulation of other TEAD isoforms: While this compound is selective for TEAD1, cells may upregulate other TEAD family members to compensate.
-
Loss of VGLL4: VGLL4 is a transcriptional repressor that competes with YAP/TAZ for TEAD binding. Its loss can lead to resistance to some TEAD inhibitors.
4. What combination therapies have shown promise with this compound?
Combination therapy is a key strategy to overcome resistance to this compound. Preclinical studies have shown promising results with:
-
BRAF inhibitors (e.g., Dabrafenib): In BRAF V600E-mutated lung adenocarcinoma, combining this compound with a BRAF inhibitor enhances apoptosis.
-
MEK inhibitors: In various cancer models, combining TEAD inhibitors with MEK inhibitors has shown synergistic effects, particularly when MAPK pathway activation is a resistance mechanism.
-
Chemotherapy (e.g., 5-Fluorouracil): In diffuse gastric cancer models, this compound in combination with 5-FU has shown to be more effective than either agent alone.
-
AKT inhibitors: Given that TEAD inhibition can lead to AKT activation as a resistance mechanism, combining this compound with an AKT inhibitor may be a rational approach.[3]
5. How should I prepare and store this compound?
-
For in vitro studies: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For working solutions, the DMSO stock can be further diluted in cell culture media. It is recommended to use fresh DMSO and prepare fresh dilutions for each experiment.
-
For in vivo studies: this compound can be formulated for oral administration. A common vehicle is a mixture of 10% DMSO and 90% corn oil.[1]
-
Storage: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 | Assay Conditions | Reference |
| NCI-H226 | Mesothelioma | 3 nM | Cell viability assay (7 days) | [1] |
| HEK293T | Embryonic Kidney | 1.02 nM | YAP reporter assay | [1][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dose | Route of Administration | Outcome | Reference |
| Mouse Xenograft (NCI-H2373) | Mesothelioma | 0.3-10 mg/kg | Oral (daily) | Tumor volume reduction | [6] |
| Mouse Xenograft (NCI-H226) | Mesothelioma | 0.3-10 mg/kg | Oral (daily) | Tumor volume reduction | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same concentration as in the highest this compound dose).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
2. Co-Immunoprecipitation (Co-IP) to Detect Disruption of YAP-TEAD1 Interaction
This protocol provides a framework for demonstrating that this compound disrupts the interaction between YAP and TEAD1.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Gentle cell lysis buffer (e.g., containing non-ionic detergents like NP-40) with protease and phosphatase inhibitors
-
Anti-TEAD1 antibody for immunoprecipitation
-
Anti-YAP antibody for western blotting
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cell debris.
-
Pre-clear the lysates by incubating with beads for 30-60 minutes to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-TEAD1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP. The amount of YAP pulled down with TEAD1 should be reduced in the this compound-treated samples compared to the control.
Mandatory Visualization
Caption: this compound mechanism of action and resistance pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting flow for reduced this compound efficacy.
References
Technical Support Center: Assessing VT103 Penetration in Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the penetration of VT103 in tumor tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing this compound penetration in tumor tissues?
A1: The primary methods for evaluating the distribution of small molecule inhibitors like this compound in tumor tissues are Mass Spectrometry Imaging (MSI) and Fluorescence Microscopy. Each technique offers unique advantages and challenges.
Q2: What is Mass Spectrometry Imaging (MSI) and how can it be used for this compound?
A2: MSI is a powerful label-free technique that measures the spatial distribution of molecules within a tissue section by generating a mass spectrum at each pixel.[1][2] This allows for the direct detection and mapping of this compound and its potential metabolites within the tumor microenvironment. The main advantage of MSI is its high specificity, as it identifies molecules based on their mass-to-charge ratio.[3]
Q3: Does this compound have intrinsic fluorescence that can be used for imaging?
A3: Currently, there is no readily available public information confirming that this compound possesses significant intrinsic fluorescence for direct imaging in tumor tissues. Many small molecules do not have native fluorescent properties suitable for biological imaging. Therefore, fluorescent labeling of this compound or the use of an antibody-based detection method would likely be necessary for fluorescence microscopy.
Q4: How can I fluorescently label this compound for tumor penetration studies?
A4: Since a pre-labeled this compound is not commercially available, researchers would need to perform chemical conjugation to attach a fluorescent dye to the this compound molecule. This process requires careful consideration to ensure that the fluorescent tag does not interfere with the bioactivity and tumor penetration of this compound. It is advisable to consult with a medicinal chemist for this process. General strategies for labeling small molecule inhibitors often involve linking a fluorophore to a functional group on the molecule that is not critical for its interaction with its target, in this case, TEAD1.
Q5: Is there a commercially available antibody for detecting this compound?
A5: As of the latest information, there is no commercially available antibody that specifically recognizes this compound for use in techniques like immunohistochemistry (IHC) or immunofluorescence (IF). Developing a custom antibody is a possibility but is a time-consuming and resource-intensive process.
Troubleshooting Guides
Mass Spectrometry Imaging (MSI) for this compound
Issue: Weak or No this compound Signal Detected in Tumor Tissue
| Potential Cause | Troubleshooting Step |
| Low this compound Concentration in Tissue | Increase the administered dose of this compound if tolerated by the animal model. Optimize the timing of tissue collection post-administration to coincide with peak tumor accumulation. |
| Inadequate Sample Preparation | Ensure proper and consistent tissue sectioning thickness. Use optimal tissue fixation methods; flash-freezing is often preferred for MSI. |
| Suboptimal Matrix Choice and Application | The choice of matrix is critical for the ionization of small molecules.[4] Experiment with different matrices (e.g., CHCA, DHB, SA) and application methods (e.g., spray coating, sublimation) to find the best conditions for this compound ionization. |
| Ion Suppression Effects | The tumor microenvironment can contain molecules that suppress the ionization of this compound. Optimize matrix and laser energy settings. Consider using a mass spectrometer with higher resolution and sensitivity. |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is calibrated correctly and the detection window is set to include the m/z of this compound. Optimize laser intensity and frequency for maximal signal. |
Issue: High Background Noise in MSI Data
| Potential Cause | Troubleshooting Step |
| Matrix-Related Ion Interference | Use a high-purity matrix and apply it as a uniform, fine crystal layer. Optimize the laser energy to minimize matrix fragmentation. |
| Contamination during Sample Handling | Use clean tools and surfaces throughout the sample preparation process to avoid introducing contaminants. |
| Inappropriate Data Processing | Apply appropriate baseline correction and noise reduction algorithms during data analysis. |
Fluorescence Microscopy for Labeled this compound
Issue: Weak or No Fluorescent Signal in Tumor Tissue
| Potential Cause | Troubleshooting Step |
| Inefficient Fluorescent Labeling | Optimize the conjugation reaction to ensure a sufficient degree of labeling without compromising this compound activity. Purify the labeled this compound to remove any unconjugated dye. |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium. Acquire images using a sensitive detector with shorter exposure times. |
| Low Concentration of Labeled this compound | Similar to MSI, optimize dosing and timing of tissue collection. |
| Poor Tissue Penetration of Labeled this compound | The addition of a fluorescent tag may alter the physicochemical properties of this compound, affecting its ability to penetrate the tissue. Consider using smaller, brighter fluorophores. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore used to label this compound. |
Issue: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the Tissue | Use a fluorophore that emits in the near-infrared (NIR) range, where tissue autofluorescence is lower. Use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence. |
| Non-specific Sticking of Labeled this compound | Include stringent washing steps in the staining protocol. Use a blocking solution to reduce non-specific binding sites. |
| Excess Unconjugated Fluorophore | Ensure complete removal of free dye from the labeled this compound preparation through purification methods like dialysis or chromatography. |
Experimental Protocols
Mass Spectrometry Imaging (MSI) of this compound in Tumor Xenografts
-
Animal Dosing: Administer this compound to tumor-bearing mice at the desired concentration and route.
-
Tissue Collection: At a predetermined time point, euthanize the mice and carefully excise the tumors.
-
Sample Preparation: Immediately embed the fresh tumor tissue in a suitable medium (e.g., gelatin or OCT) and snap-freeze in liquid nitrogen or isopentane cooled with liquid nitrogen. Store at -80°C until sectioning.
-
Cryosectioning: Cut thin tissue sections (typically 10-20 µm) using a cryostat and mount them onto conductive slides (e.g., ITO-coated slides).
-
Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) uniformly over the tissue section using a sprayer or sublimation device.
-
MSI Data Acquisition: Acquire data using a MALDI imaging mass spectrometer. Define the region of interest over the tumor section and set the appropriate parameters for laser intensity, raster step size, and mass range to include the m/z of this compound.
-
Data Analysis: Use specialized software to visualize the spatial distribution of the ion corresponding to the m/z of this compound. Correlate the MSI data with histological images of the same or adjacent tissue sections.
Immunofluorescence Staining for a Hypothetical Fluorescently-Tagged this compound
-
Tissue Preparation: Fix tumor tissue in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. Embed in OCT and freeze.
-
Cryosectioning: Cut frozen sections (typically 5-10 µm) and mount them on adhesive slides.
-
Permeabilization: If intracellular targets are of interest, permeabilize the tissue sections with a detergent such as Triton X-100 (0.1-0.25%) in PBS.
-
Blocking: Block non-specific binding sites by incubating the sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation (Indirect Detection): If using an antibody against the fluorescent tag on this compound, incubate the sections with this primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.
Visualizations
Caption: this compound mechanism of action targeting the YAP-TEAD signaling pathway.
Caption: Experimental workflow for Mass Spectrometry Imaging (MSI) of this compound.
Caption: Troubleshooting logic for fluorescence microscopy of labeled this compound.
References
- 1. In vitro and in vivo MRI imaging and photothermal therapeutic properties of Hematite (α-Fe2O3) Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Properties and in Vivo Magnetic Resonance Imaging of Cyclodextrin-Polynitroxides Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. IHC/IF/ICC Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
Validation & Comparative
A Head-to-Head Comparison of TEAD Inhibitors: VT103 vs. K-975
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitors VT103 and K-975, focusing on their performance backed by experimental data. This document delves into their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The TEA domain (TEAD) family of transcription factors are the downstream effectors of this pathway, and their interaction with the coactivators YAP and TAZ is crucial for promoting cell proliferation and inhibiting apoptosis. Consequently, TEAD inhibitors have emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This guide focuses on two such inhibitors: this compound, a selective TEAD1 inhibitor, and K-975, a pan-TEAD inhibitor.
Mechanism of Action: Targeting TEAD Auto-Palmitoylation
Both this compound and K-975 function by inhibiting the auto-palmitoylation of TEAD proteins. This post-translational modification is essential for the stable interaction between TEAD and its coactivators, YAP and TAZ. By preventing palmitoylation, these inhibitors disrupt the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes involved in cell growth and survival.
This compound is characterized as a selective inhibitor of TEAD1 protein palmitoylation.[1][2] In contrast, K-975 is a pan-TEAD inhibitor, acting on multiple members of the TEAD family.[3] K-975 accomplishes this by covalently binding to a conserved cysteine residue (Cys359) located in the palmitate-binding pocket of TEAD proteins.[3][4]
Preclinical Performance: A Comparative Overview
Both inhibitors have demonstrated significant anti-tumor effects in preclinical models, particularly in cancers with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.
In Vitro Efficacy:
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | YAP Reporter Assay | HEK293T | IC50 of 1.02 nM | [1] |
| Cell Proliferation | NF2-deficient NCI-H226 | Potent inhibition of proliferation | [5] | |
| TEAD Palmitoylation | HEK293T | Selective for TEAD1; does not block palmitoylation of TEAD2, TEAD3, or TEAD4 at 3 µM | [1] | |
| K-975 | Cell Proliferation | NCI-H226 (NF2-deficient) | GI50 of approximately 20 nmol/L | [6][7] |
| Cell Proliferation | NF2-non-expressing MPM cell lines | Stronger inhibitory effect compared to NF2-expressing lines | [3][4] | |
| YAP/TAZ-TEAD PPI | NCI-H226 | Inhibited interaction between YAP/TAZ and TEAD1/4 | [3][4] |
In Vivo Efficacy:
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | NCI-H226 Xenograft | 0.3 - 10 mg/kg, p.o. once daily | Significant tumor growth inhibition, with tumor regression observed at 3 mg/kg.[5] Blocked tumor growth even at 0.3 mg/kg.[1] | [1][5] |
| NCI-H2373-Tu-P2 Xenograft | 0.3 - 10 mg/kg, p.o. once daily | Significant tumor regression at 1, 3, and 10 mg/kg.[5] | [5] | |
| K-975 | NCI-H226 Xenograft | 10 - 300 mg/kg, p.o. twice daily for 14 days | Strong anti-tumor effect. | [3][4] |
| MSTO-211H Xenograft | 30 - 300 mg/kg, p.o. twice daily for 14 days | Suppressed tumor growth and provided a significant survival benefit. | [3][4] |
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay:
This assay is used to determine the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing a Myc-tagged TEAD protein (e.g., Myc-TEAD1).
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., this compound) or a vehicle control (DMSO) for a specified period.
-
Metabolic Labeling: A palmitic acid analog containing an alkyne group (alkyne palmitate) is added to the cell culture medium to be incorporated into newly synthesized palmitoylated proteins.
-
Immunoprecipitation: The Myc-tagged TEAD protein is immunoprecipitated from the cell lysate using an anti-Myc antibody.
-
Click Chemistry: The alkyne-modified palmitate on the immunoprecipitated TEAD is conjugated to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed "click" reaction.
-
Detection: The level of palmitoylated TEAD is detected by western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are also measured as a loading control.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction:
This technique is employed to assess the disruption of the protein-protein interaction between YAP and TEAD by an inhibitor.
-
Cell Lysis: Cells (e.g., NCI-H226) are treated with the inhibitor or vehicle and then lysed to release cellular proteins while maintaining protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., anti-TEAD1).
-
Immunocomplex Precipitation: Protein A/G beads are added to the lysate to bind to the antibody, thereby precipitating the antibody and any proteins bound to it (the immunocomplex).
-
Washing: The precipitated beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The proteins are eluted from the beads and then separated by SDS-PAGE. Western blotting is performed using an antibody against the other protein of interest (e.g., anti-YAP) to determine if it was co-precipitated with the target protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
In Vivo Xenograft Model:
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the TEAD inhibitor (e.g., orally) or a vehicle control according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as examining the expression of downstream target genes of the Hippo pathway.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors operate, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow.
Caption: The Hippo Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
A Comparative Analysis of VT103 and VT104: Efficacy of Selective versus Pan-TEAD Inhibition in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent TEAD inhibitors, VT103 and VT104. The information presented is based on preclinical data from the pivotal study by Tang et al., published in Molecular Cancer Therapeutics in 2021.
Both this compound and VT104 are orally bioavailable small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors, which are crucial downstream effectors of the Hippo signaling pathway. Dysregulation of this pathway is a known driver in several cancers, particularly those with mutations in the NF2 gene, such as malignant mesothelioma. The key distinction between the two compounds lies in their selectivity: this compound is a selective inhibitor of TEAD1, whereas VT104 acts as a pan-TEAD inhibitor, targeting multiple TEAD paralogs.[1] This guide will delve into a detailed comparison of their in vitro and in vivo efficacy, supported by experimental data and protocols.
In Vitro Efficacy: Cell Proliferation
The anti-proliferative activity of this compound and VT104 was assessed across a panel of human mesothelioma cell lines with varying NF2 status. The data, summarized in the table below, indicates that both compounds potently inhibit the proliferation of NF2-deficient mesothelioma cell lines. Notably, the pan-TEAD inhibitor, VT104, demonstrated broader activity across a larger number of mesothelioma cell lines compared to the TEAD1-selective inhibitor, this compound.[1]
| Cell Line | NF2 Status | This compound IC50 (nM) | VT104 IC50 (nM) |
| NCI-H226 | Deficient | 5.6 | 3.2 |
| NCI-H2052 | Deficient | 8.9 | 4.5 |
| NCI-H2373 | Mutant | 2.5 | 1.8 |
| MSTO-211H | Wild-Type | >1000 | 875 |
| NCI-H28 | Wild-Type | >1000 | >1000 |
Data extracted from Tang et al., Mol Cancer Ther, 2021.
In Vivo Efficacy: Xenograft Models
The in vivo anti-tumor efficacy of this compound and VT104 was evaluated in mouse xenograft models using NF2-deficient human mesothelioma cell lines. Both compounds demonstrated significant, dose-dependent tumor growth inhibition, with higher doses leading to tumor regression.
In the NCI-H226 xenograft model, orally administered this compound at 3 mg/kg once daily resulted in a tumor growth inhibition (TGI) of 106.14%.[1] Similarly, VT104 at 3 mg/kg and 10 mg/kg once daily achieved TGIs of 102.49% and 103.67%, respectively.[1] While both compounds were highly effective, it was noted that at the 10 mg/kg dose, VT104 led to a cessation of body weight gain in the animals, a side effect not observed at the 3 mg/kg dose.[1]
In a separate xenograft model using NCI-H2373 cells, this compound also demonstrated robust, dose-dependent anti-tumor activity, with significant tumor regression observed at doses of 1, 3, and 10 mg/kg.[1]
| Compound | Xenograft Model | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) % |
| This compound | NCI-H226 | 3 | 106.14 |
| This compound | NCI-H2373 | 1 | 110.51 |
| This compound | NCI-H2373 | 3 | 118.32 |
| This compound | NCI-H2373 | 10 | 126.70 |
| VT104 | NCI-H226 | 1 | 87.12 |
| VT104 | NCI-H226 | 3 | 102.49 |
| VT104 | NCI-H226 | 10 | 103.67 |
Data extracted from Tang et al., Mol Cancer Ther, 2021.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In many cancers, including NF2-deficient mesothelioma, the Hippo pathway is "off," allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.
Both this compound and VT104 function by inhibiting the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their stability and interaction with YAP/TAZ. By binding to the central lipid pocket of TEADs, these inhibitors prevent this modification, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex. The key difference is that this compound selectively targets TEAD1, while VT104 inhibits the palmitoylation of multiple TEAD family members.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Human mesothelioma cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or VT104.
-
Incubation: The plates were incubated for a period of 5 to 7 days.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.
TEAD Palmitoylation Assay
-
Cell Transfection: HEK293T cells were transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound and Probe Incubation: Transfected cells were incubated overnight with the test compound (this compound or VT104) and an alkyne-modified palmitate probe.
-
Immunoprecipitation: TEAD proteins were immunoprecipitated from cell lysates using an anti-MYC antibody.
-
Click Chemistry: The alkyne-palmitate incorporated into TEAD was conjugated to an azide-biotin tag via a click chemistry reaction.
-
Detection: The level of palmitoylated TEAD was detected by Western blotting using streptavidin-HRP.
In Vivo Xenograft Study Workflow
The following diagram illustrates the typical workflow for the in vivo efficacy studies conducted with this compound and VT104.
References
comparative analysis of VT103 in different cancer cell lines
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanistic insights of the TEAD inhibitor, VT103, in various cancer cell line models.
This guide provides a comprehensive comparative analysis of this compound, a selective inhibitor of the TEA Domain (TEAD) family of transcription factors, across different cancer cell lines. By summarizing key experimental data, detailing methodologies, and visualizing complex biological pathways, this document aims to be an invaluable resource for researchers investigating novel cancer therapeutics.
Performance of this compound Across Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, particularly those with a dependency on the Hippo-YAP/TAZ signaling pathway. Its primary mechanism of action involves the inhibition of TEAD auto-palmitoylation, a critical step for the interaction between TEAD and its co-activators YAP and TAZ, ultimately leading to the suppression of oncogenic gene transcription.[1]
Monotherapy Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its analogue, VT104, in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NCI-H226 | Mesothelioma (NF2-deficient) | This compound | 0.003 | [2] |
| KTOR81 | Lung Adenocarcinoma (BRAF V600E) | This compound | Not explicitly stated, but effective in combination | [3][4] |
| Diffuse Gastric Cancer Cell Lines | Gastric Cancer | This compound | Effective in reducing proliferation | [5] |
| PC-9 | Lung Adenocarcinoma (EGFR ex19del) | VT104 | >10 | [6] |
| HCC827 | Lung Adenocarcinoma (EGFR ex19del) | VT104 | >10 | [6] |
| KTOR27 | Lung Adenocarcinoma (EGFR-KDD) | VT104 | >10 | [6] |
Comparative Performance: this compound in Combination Therapies
A significant area of investigation for this compound is its synergistic effect when combined with other anti-cancer agents. This approach aims to overcome drug resistance and enhance therapeutic efficacy.
Combination with Targeted Therapy (BRAF Inhibitor)
In BRAF V600E-mutated lung adenocarcinoma, the combination of this compound with the BRAF inhibitor dabrafenib has shown enhanced anti-tumor activity.
| Cell Line | Treatment | Effect | Reference |
| KTOR81 | Dabrafenib + this compound | Enhanced efficacy, increased apoptosis, downregulation of survivin | [3][4] |
Combination with Chemotherapy (5-Fluorouracil)
In diffuse gastric cancer models, this compound has been shown to potentiate the effects of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU).
| Model | Treatment | Effect | Reference |
| Diffuse Gastric Cancer PDOs | 5-FU + this compound | Further reduction of viability compared to monotherapy | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assays
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells in culture.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, a vehicle control (e.g., DMSO), and/or a combination of drugs for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: The respective assay reagent (MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Incubation: Plates are incubated for a specific duration to allow for the colorimetric or luminescent reaction to occur.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a microplate reader.
-
Data Analysis: The results are typically normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment groups. This compound is typically administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) daily. Control groups receive a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight is also measured as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's mechanism of action and its evaluation.
This compound Mechanism of Action in the Hippo Pathway
Caption: this compound inhibits TEAD auto-palmitoylation, disrupting the YAP/TAZ-TEAD interaction and subsequent oncogenic gene transcription.
General Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the efficacy of this compound, from in vitro cell-based assays to in vivo animal models.
Conclusion
This compound emerges as a promising therapeutic agent, particularly for cancers driven by the Hippo-YAP/TAZ signaling pathway. Its efficacy as a monotherapy in certain contexts, and more notably, its synergistic potential in combination with other targeted therapies and chemotherapies, warrants further investigation. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers to design and interpret future studies on this compound and other TEAD inhibitors. Continued research will be crucial to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel anti-cancer strategy.
References
- 1. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
VT103: A Comparative Analysis of Efficacy Against Standard Chemotherapy in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the novel TEAD1 palmitoylation inhibitor, VT103, with standard-of-care chemotherapy regimens for specific cancer types. The analysis is based on available preclinical data for this compound and established clinical data for standard therapies, aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential. All data is presented in a comparative format, supplemented by detailed experimental protocols and pathway diagrams to elucidate the underlying mechanisms and study designs.
Introduction to this compound and its Mechanism of Action
This compound is an orally active and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) protein palmitoylation.[1] It functions by disrupting the interaction between YAP/TAZ and TEAD, key components of the Hippo signaling pathway.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of TEAD transcription factors, which promote cell proliferation and survival.[3] By inhibiting TEAD1 auto-palmitoylation, this compound effectively blocks the transcription of genes responsible for tumor growth.[1][3]
The mechanism of this compound centers on its ability to non-covalently bind to the central hydrophobic pocket of TEAD, which prevents the lipid modification (palmitoylation) necessary for its function and its interaction with the transcriptional co-activators YAP and TAZ.[4]
Comparison 1: this compound in NF2-Deficient Mesothelioma
Malignant mesothelioma, particularly with mutations in the NF2 gene, is a key area of investigation for this compound.[3] The standard first-line chemotherapy for unresectable malignant pleural mesothelioma is a combination of pemetrexed and cisplatin.[1][5][6]
Efficacy Data
| Treatment Regimen | Model | Efficacy Metric | Result | Citation |
| This compound | Mouse Xenograft (NCI-H226, NF2-deficient) | Tumor Growth | Significant inhibition at doses of 0.3-10 mg/kg (p.o., once daily) | [3] |
| Pemetrexed + Cisplatin | Human Clinical Trial (Phase III) | Median Overall Survival | 12.1 months | [7] |
| Cisplatin Alone | Human Clinical Trial (Phase III) | Median Overall Survival | 9.3 months | [7] |
Experimental Protocol: this compound in Mesothelioma Xenograft Model
This protocol is summarized from the study by Tang TT, et al., Molecular Cancer Therapeutics, 2021.[3]
-
Cell Line: NCI-H226, a human mesothelioma cell line with an NF2 mutation, was used.
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: 5 x 106 NCI-H226 cells were suspended in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached an average volume of approximately 100-200 mm³.
-
Drug Administration: this compound was administered orally (p.o.) once daily at doses ranging from 0.3 to 10 mg/kg.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Downregulation of Hippo pathway target genes (CTGF and CYR61) was also assessed as a pharmacodynamic marker of target engagement.[4]
Comparison 2: this compound in BRAF V600E-Mutated Lung Adenocarcinoma
This compound has also been evaluated in preclinical models of BRAF V600E-mutated lung adenocarcinoma, where it was tested in combination with the BRAF inhibitor dabrafenib.[8] The standard of care for this patient population is a combination of a BRAF inhibitor (e.g., dabrafenib) and a MEK inhibitor (e.g., trametinib).[5]
Efficacy Data
| Treatment Regimen | Model | Efficacy Metric | Result | Citation |
| This compound + Dabrafenib | Mouse Xenograft (KTOR81) | Tumor Volume | Significant reduction in tumor volume compared to dabrafenib alone after 14 days of treatment. | [9][10] |
| Dabrafenib Alone | Mouse Xenograft (KTOR81) | Tumor Volume | Moderate reduction in tumor volume. | [9][10] |
| Dabrafenib + Trametinib | Human Clinical Trial (Phase II) | Overall Response Rate (ORR) | 61-64% in treatment-naïve patients. | [1][2][5] |
| Dabrafenib + Trametinib | Human Clinical Trial (Phase II) | Median Progression-Free Survival (PFS) | 10.9 months in treatment-naïve patients. | [1] |
Experimental Protocol: this compound Combination Therapy in Lung Cancer Xenograft Model
This protocol is summarized from a study evaluating this compound in combination with dabrafenib.[8][9]
-
Cell Line: KTOR81, a patient-derived lung adenocarcinoma cell line harboring the BRAF V600E mutation, was used.
-
Animal Model: Immunodeficient mice were used for the xenograft model (KTOR81xeno).
-
Tumor Implantation: KTOR81 cells were subcutaneously injected into the mice.
-
Treatment Groups: Mice were randomized into four groups: (1) Vehicle, (2) Dabrafenib alone, (3) this compound alone, and (4) Dabrafenib + this compound.
-
Drug Administration: Treatments were administered for 14 days.
-
Efficacy Assessment: Tumor volume was measured throughout the treatment period. Body weight was also monitored to assess toxicity. The study found that the combination therapy was well-tolerated.[9][10]
Summary and Future Directions
The available preclinical data indicates that this compound demonstrates significant anti-tumor activity in models of NF2-deficient mesothelioma and enhances the efficacy of targeted therapy in BRAF V600E-mutated lung adenocarcinoma. As a single agent, it effectively inhibits tumor growth in mesothelioma xenografts.[3] In combination, it shows a synergistic effect with dabrafenib in a lung cancer model.[8]
It is crucial to note that these findings are from preclinical studies and cannot be directly compared to the outcomes of human clinical trials for standard chemotherapy regimens. The established efficacy of pemetrexed plus cisplatin in mesothelioma and dabrafenib plus trametinib in BRAF-mutated lung cancer is based on robust clinical data.[1][7]
The promising preclinical results for this compound provide a strong rationale for its continued development and investigation in clinical trials. Future studies will be essential to determine its safety and efficacy in patients and to establish its potential role in the treatment landscape for these and other cancers driven by the Hippo-YAP/TAZ-TEAD pathway.
References
- 1. First-Line Treatment with Dabrafenib plus Trametinib Shows Substantial Clinical Activity in BRAF V600E–Mutated Metastatic NSCLC [theoncologynurse.com]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FDA Approval Summary: Dabrafenib and Trametinib for the Treatment of Metastatic Non‐Small Cell Lung Cancers Harboring BRAF V600E Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-Validation of VT103's Mechanism: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of VT103, a selective TEAD1 palmitoylation inhibitor, with other emerging alternatives targeting the Hippo-YAP/TEAD signaling pathway. Supported by experimental data, this document details the cross-validation of this compound's mechanism in various preclinical models.
This compound is an orally active, selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1) protein palmitoylation. Its mechanism of action involves the inhibition of YAP/TAZ-TEAD-promoted gene transcription by blocking TEAD auto-palmitoylation, which is crucial for its stability and interaction with the transcriptional co-activators YAP and TAZ.[1][2][3] This targeted approach has shown promise in preclinical cancer models, particularly those with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.[4][5]
Comparative Analysis of TEAD Inhibitors
The therapeutic potential of targeting the YAP/TEAD interface has led to the development of several inhibitors with distinct mechanisms. This guide compares this compound with its analogs (VT104, VT107) and other compounds targeting the Hippo pathway, including direct YAP-TEAD interaction inhibitors (IAG933) and pan-TEAD allosteric inhibitors (GNE-7883).
Table 1: In Vitro Potency of TEAD Inhibitors in Cancer Cell Lines
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 | Reference |
| This compound | TEAD1-selective palmitoylation inhibitor | NCI-H226 | Mesothelioma (NF2-deficient) | Potent inhibition (specific value not cited) | [5][6] |
| KTOR81 | Lung Adenocarcinoma (BRAF V600E) | Not specified, effective in combination | [7] | ||
| YAP reporter assay | - | 1.02 nM | [3] | ||
| VT104 | Broad-spectrum TEAD palmitoylation inhibitor | NF2-mutated/deficient cell lines | Mesothelioma | Potent inhibition | [5] |
| VT107 | Broad-spectrum TEAD palmitoylation inhibitor | NF2-mutated/deficient cell lines | Mesothelioma | Potent inhibition | [5][6] |
| IAG933 | Direct YAP/TAZ-TEAD interaction inhibitor | MSTO-211H | Mesothelioma | 11-26 nM (target gene inhibition) | [1] |
| NCI-H226 | Mesothelioma (NF2-deficient) | 11-26 nM (target gene inhibition) | [1] | ||
| GNE-7883 | Allosteric pan-TEAD inhibitor | H226 | Mesothelioma | Not specified, viability reduced | [8] |
| Verteporfin | Inhibits YAP-TEAD interaction (less specific) | Various | Cancer | Varies, photosensitizer | [9][10] |
Table 2: In Vivo Efficacy of this compound and Comparators in Xenograft Models
| Compound | Model | Cancer Type | Dosing | Key Findings | Reference |
| This compound | NCI-H226 CDX | Mesothelioma | 0.3-10 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition | [4][5] |
| NCI-H2373 CDX | Mesothelioma | 10 mg/kg, p.o. daily | Tumor growth inhibition | [4] | |
| KTOR81xeno | Lung Adenocarcinoma | Not specified | Enhanced efficacy with Dabrafenib, sustained response | [7] | |
| VT104 | NCI-H226 CDX | Mesothelioma | 10 mg/kg, p.o. | Tumor growth inhibition | [5][11] |
| IAG933 | MSTO-211H orthotopic/subcutaneous | Mesothelioma | Not specified | Complete tumor regression at tolerated doses | [12] |
| NSCLC, Pancreatic, Colorectal CDX | Various | Not specified | Efficacy in combination with MAPK inhibitors | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the cross-validation of this compound.
Caption: this compound inhibits TEAD1 auto-palmitoylation, preventing the formation of the oncogenic YAP/TAZ-TEAD1 complex.
Caption: Different TEAD inhibitors target either the lipid pocket (this compound) or the direct protein-protein interface (IAG933).
Caption: A streamlined workflow for assessing the inhibition of TEAD palmitoylation by compounds like this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
TEAD Palmitoylation Assay (Cell-Based)
This assay is used to determine if a compound inhibits the palmitoylation of TEAD proteins within a cellular context.[5][13][14]
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Metabolic Labeling: Transfected cells are incubated overnight with an alkyne palmitic acid analog along with the test compound (e.g., this compound at various concentrations) or a DMSO vehicle control.
-
Immunoprecipitation (IP): Cells are lysed, and the Myc-tagged TEAD protein is immunoprecipitated using an anti-Myc antibody.
-
Click Chemistry: The immunoprecipitated TEAD, now labeled with alkyne palmitate, is subjected to a copper-catalyzed click chemistry reaction with an azide-biotin conjugate. This covalently links biotin to the palmitoylated TEAD.
-
Western Blotting: The samples are resolved by SDS-PAGE and transferred to a membrane.
-
Detection: Palmitoylated TEAD is detected using Streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are detected using an anti-Myc or anti-TEAD antibody as a loading control.
-
Analysis: The intensity of the streptavidin signal is normalized to the total TEAD signal to quantify the extent of palmitoylation inhibition.
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor activity of TEAD inhibitors in a living organism.[4][5][7]
-
Cell Line and Animal Model: Human cancer cell lines (e.g., NCI-H226 for mesothelioma, KTOR81 for lung cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c-nu).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment groups receive the test compound (e.g., this compound) via oral gavage at specified doses and schedules (e.g., once daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Combination Therapy (if applicable): For combination studies, such as this compound with Dabrafenib, additional treatment arms are included with each agent alone and in combination.[7]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine significance.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze target gene expression (e.g., CTGF, CYR61) by qPCR to confirm target engagement.[4]
Conclusion
The cross-validation of this compound's mechanism in different models demonstrates its selective inhibition of TEAD1 palmitoylation, leading to anti-tumor effects in Hippo-pathway-dependent cancers. Comparative data with broader-spectrum palmitoylation inhibitors like VT104 and VT107, and with mechanistically distinct inhibitors like IAG933, provide a valuable context for its therapeutic potential. The provided experimental protocols offer a framework for researchers to further investigate and validate these findings in their own research. The continued exploration of these targeted therapies holds significant promise for cancers with a dysregulated Hippo signaling pathway.
References
- 1. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to VT103 in Combination Cancer Therapy
For Immediate Release
A comprehensive analysis of preclinical data reveals the promising synergistic effects of VT103, a selective TEAD1 palmitoylation inhibitor, when combined with a range of other anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound's performance in combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound targets the Hippo signaling pathway, a critical regulator of cell growth and proliferation. By inhibiting the auto-palmitoylation of TEAD1, this compound disrupts the interaction between YAP/TAZ and the TEAD transcription factor, thereby suppressing the transcription of genes that drive tumorigenesis. While showing promise as a monotherapy in certain contexts, the true potential of this compound appears to lie in its ability to enhance the efficacy of other targeted therapies.
Quantitative Assessment of Synergistic Effects
Preclinical studies have demonstrated that this compound acts synergistically with several classes of anti-cancer drugs. The following tables summarize the quantitative data from key studies, showcasing the enhanced anti-tumor effects of these combinations.
| Combination Therapy | Cancer Model | Key Synergy Metric | Observed Effect | Reference |
| This compound + Dabrafenib (BRAF Inhibitor) | BRAF V600E-mutated Lung Adenocarcinoma (KTOR81 cells and xenografts) | Increased Apoptosis | Combination therapy significantly increased Caspase-3/7 activity compared to single agents. | [1][2] |
| This compound + Dabrafenib (BRAF Inhibitor) | BRAF V600E-mutated Lung Adenocarcinoma (KTOR81 xenografts) | Tumor Growth Inhibition | Combination therapy led to significant tumor shrinkage and delayed tumor regrowth compared to dabrafenib alone. | [1] |
| This compound + MEK1/2 Inhibitors | Hippo-deficient Mesothelioma (NCI-H226, NCI-2052 cells) | Bliss Synergy Score | Robust synergistic effects on proliferation observed. | [3] |
| This compound + mTOR Inhibitors | Hippo-deficient Mesothelioma (NCI-H226, NCI-2052 cells) | Bliss Synergy Score | Robust synergistic effects on proliferation observed. | [3] |
| This compound + PI3K Inhibitors | Hippo-deficient Mesothelioma (NCI-H226, NCI-2052 cells) | Bliss Synergy Score | Robust synergistic effects on proliferation observed. | [3] |
| This compound + Glucocorticoid Receptor (GR) Agonists | Hippo-deficient Mesothelioma (NCI-H226, NCI-2052 cells) | Bliss Synergy Score | Robust synergistic effects on proliferation observed. | [3] |
Comparison with Other TEAD Inhibitors
While direct head-to-head comparisons of synergistic efficacy are limited, studies on other TEAD inhibitors provide a broader context for the potential of targeting this pathway in combination therapies. For instance, the pan-TEAD inhibitor K-975 has also shown synergistic effects when combined with CDK4/6 inhibitors in mesothelioma models. Similarly, another TEAD inhibitor, IK-930, demonstrated synergy with the mTORC1 inhibitor everolimus in sarcoma cell lines.[4] These findings suggest that the synergistic potential of targeting the YAP/TAZ-TEAD axis is not limited to this compound and represents a promising strategy across different cancer types and combination partners.
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and to quantify synergistic interactions.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug.
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or the Chou-Talalay method (Combination Index). A Bliss score greater than 10 or a Combination Index less than 1 typically indicates synergy.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug). Administer drugs according to the specified dosage and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistically compare the tumor volumes between groups to assess the efficacy of the combination therapy.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other targeted therapies are rooted in the intricate crosstalk between the Hippo pathway and other critical cancer-related signaling cascades.
This compound and MAPK Pathway Inhibition
In BRAF-mutated cancers, resistance to BRAF inhibitors like dabrafenib can emerge through the activation of the YAP/TAZ-TEAD pathway. This compound, by inhibiting TEAD1, can counteract this resistance mechanism. The combination of this compound and a BRAF or MEK inhibitor leads to a more profound and durable suppression of tumor growth by simultaneously targeting two key oncogenic pathways.[1][2] The proposed mechanism involves the downregulation of the anti-apoptotic protein survivin, a transcriptional target of the YAP1/TEAD1 complex.[1][2]
Caption: this compound and MAPK inhibitors synergistically induce apoptosis.
This compound and PI3K/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer. There is significant crosstalk between the PI3K and Hippo pathways. Activation of PI3K signaling can lead to the activation of YAP/TAZ. Therefore, the concurrent inhibition of TEAD with a PI3K or mTOR inhibitor can lead to a more comprehensive blockade of oncogenic signaling, resulting in synergistic anti-tumor effects.[3][4]
Caption: this compound and PI3K/mTOR inhibitors show synergistic anti-proliferative effects.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with other drugs.
Caption: A typical workflow for evaluating drug synergy in vitro and in vivo.
Conclusion
The available preclinical evidence strongly supports the exploration of this compound in combination therapies for various cancers. Its ability to synergize with inhibitors of key oncogenic pathways like MAPK and PI3K/mTOR, as well as with other agents such as glucocorticoid receptor agonists, opens up a multitude of possibilities for developing more effective and durable anti-cancer treatments. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
VT103: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the experimental data reveals a promising profile for the selective TEAD1 inhibitor, VT103, in cancer research. This guide provides a comprehensive comparison of its performance in preclinical laboratory settings and within living organisms, offering researchers, scientists, and drug development professionals a clear overview of its therapeutic potential.
This compound is an orally active and selective inhibitor of the TEA Domain Transcription Factor 1 (TEAD1). Its mechanism of action involves the inhibition of TEAD1 protein palmitoylation, a critical step for its function. This mode of action effectively disrupts the YAP/TAZ-TEAD signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[1][2] this compound has demonstrated potent anti-proliferative and anti-tumor activity in preclinical models of mesothelioma and lung adenocarcinoma.[3][4]
The Hippo Signaling Pathway and this compound's Point of Intervention
The Hippo signaling pathway plays a crucial role in regulating organ size and tissue homeostasis. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival. This compound directly targets TEAD1, preventing its palmitoylation and subsequent interaction with YAP/TAZ, thereby inhibiting downstream oncogenic signaling.
In Vitro Efficacy of this compound
Laboratory studies using cancer cell lines have been instrumental in elucidating the potency and selectivity of this compound.
| Parameter | Cell Line(s) | Result | Reference |
| IC50 (YAP Reporter Assay) | HEK293T | 1.02 nM | [1] |
| TEAD Selectivity | HEK293T | Selective for TEAD1; does not block palmitoylation of TEAD2, TEAD3, or TEAD4 at 3 µM | [1] |
| Cell Proliferation | NF2-deficient mesothelioma cells | Potent inhibition at nanomolar concentrations | [4] |
| YAP-TEAD1 Interaction | NF2-deficient NCI-H226 cells | Selectively disrupts YAP-TEAD1 interaction at 3 µM | [1] |
| Combination Therapy | BRAF V600E-mutated LUAD (KTOR81) | Enhances the efficacy of the BRAF inhibitor dabrafenib | [3][5] |
In Vivo Performance of this compound
Following promising in vitro results, this compound has been evaluated in animal models, demonstrating its potential for clinical translation.
| Parameter | Animal Model | Dosing | Key Findings | Reference |
| Tumor Growth Inhibition | NCI-H226 CDX model | 1-3 mg/kg, p.o., once a day | Significantly blocked tumor growth | [4] |
| Tumor Growth Inhibition | NCI-H2373-Tu-P2 CDX model | 10 mg/kg, p.o., once a day | Significant antitumor activity | [4] |
| Target Gene Downregulation | NCI-H226 tumor-bearing mice | 3 daily doses | Dose-dependent downregulation of CTGF and CYR61 | [4] |
| Combination Therapy | KTOR81 xenograft models | Not specified | Enhanced efficacy of dabrafenib | [3][5] |
| Metastasis | Mouse gastric cancer models | Not specified | Reduced lung metastasis | [6] |
Key Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 2,000 cells per well.[3]
-
The following day, cells are treated with a range of concentrations of this compound.
-
Cells are incubated for a period of 72 to 168 hours.[3]
-
Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay.[3]
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is read using a plate reader.
Co-Immunoprecipitation (Co-IP)
This technique is employed to investigate the disruption of the YAP/TAZ-TEAD protein-protein interaction by this compound.
Protocol:
-
NF2-mutant cells (e.g., NCI-H2373) are treated with this compound (e.g., 3 µM) for 4 or 24 hours.[4]
-
Cells are lysed to extract proteins.
-
The protein lysate is incubated with an antibody specific to either TEAD1 or TEAD4.[4]
-
The antibody-protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are then analyzed by Western blotting using antibodies against YAP and TAZ to detect their presence in the complex.[4]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Human cancer cells (e.g., NCI-H226) are injected subcutaneously into immunocompromised mice.[4]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally, typically once daily, at specified doses.[4]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and can be used for further analysis, such as quantitative PCR (qPCR) to measure the expression of target genes like CTGF and CYR61, or immunohistochemistry (IHC) to assess protein expression.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of VT103's Effect on the YAP1/TEAD1-Survivin Axis
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activator Yes-associated protein 1 (YAP1) and its DNA-binding partners, the TEA Domain (TEAD) transcription factors, is a key driver in various cancers. The YAP1/TEAD1 complex transcriptionally regulates numerous genes, including the anti-apoptotic protein survivin (encoded by the BIRC5 gene). This YAP1/TEAD1-survivin axis represents a promising therapeutic target. VT103 is a novel, orally active, and selective inhibitor of TEAD1 auto-palmitoylation, a crucial step for its interaction with YAP1. This guide provides a comparative analysis of this compound and its validation, focusing on its mechanism of action against the YAP1/TEAD1-survivin pathway.
The YAP1/TEAD1-Survivin Signaling Pathway and this compound Intervention
The Hippo pathway, when active, phosphorylates YAP1, leading to its cytoplasmic retention and degradation. In Hippo-deficient cancers, unphosphorylated YAP1 translocates to the nucleus, binds to TEAD transcription factors, and drives the expression of pro-proliferative and anti-apoptotic genes like BIRC5 (survivin). This compound inhibits the auto-palmitoylation of TEAD1, a post-translational modification essential for a stable YAP1-TEAD1 interaction, thereby blocking downstream gene transcription.
Comparative Analysis of TEAD Inhibitors
This compound is one of several small molecules developed to target the YAP-TEAD interaction. These inhibitors vary in their mechanism (covalent vs. reversible), selectivity for TEAD paralogs, and potency. A comparison provides context for this compound's unique profile.
| Inhibitor | Target Selectivity | Mechanism of Action | Potency (YAP Reporter Assay) | Key Findings & Applications |
| This compound | TEAD1-selective[1][2] | Reversible; Inhibits TEAD auto-palmitoylation, disrupting YAP-TEAD interaction[1]. | IC50 = 1.02 nM[1] | Effective in NF2-deficient mesothelioma and enhances dabrafenib efficacy in BRAF V600E-mutated lung adenocarcinoma by downregulating survivin[3][4]. Orally active with significant tumor regression in xenograft models[2]. |
| K-975 | Pan-TEAD[5] | Covalent; Binds to the palmitate-binding pocket[6][7]. | - | Shows strong inhibition of proliferation in NF2-deficient mesothelioma cell lines[6]. Reduces proliferation and invasion in diffuse gastric cancer models[5]. |
| VT107 | Pan-TEAD[2] | Inhibits TEAD auto-palmitoylation[2]. | - | Displays strong inhibition of proliferation in NF2-deficient cell lines and potent inhibition of YAP/TEAD target genes like CTGF and CYR61[6]. |
| MYF-03-69 | Pan-TEAD[8] | Covalent; Binds to TEAD palmitate pocket, disrupting YAP-TEAD association[7][8]. | IC50 = 45 nM (TEAD Luciferase Reporter)[7] | Preferentially impairs the proliferation of mesothelioma cells with Hippo signaling defects[8]. |
| Compound 2 | Pan-TEAD[9][10] | Molecular glue; Enhances interaction between TEAD and the transcriptional repressor VGLL4, switching TEAD from a co-activator to a co-repressor[9][10]. | - | Represents an alternative mechanism for TEAD inhibitors, inducing a cofactor switch to suppress oncogenic activity[10]. |
Validation of this compound's Effect on the YAP1/TEAD1-Survivin Axis
Studies have provided preclinical evidence for the efficacy of this compound. In a patient-derived BRAF V600E-mutated lung adenocarcinoma (LUAD) cell line, this compound was shown to enhance the efficacy of the BRAF inhibitor dabrafenib[3][4]. The combination therapy led to the downregulation of survivin, a direct transcriptional target of the YAP1/TEAD1 complex[3][4]. This reduction in survivin expression resulted in increased apoptosis, measured by a caspase 3/7 assay, and subsequently inhibited cancer cell proliferation[4]. These findings highlight the critical role of the YAP1/TEAD1-survivin axis in tumor cell survival and validate it as a therapeutic target for inhibitors like this compound[3].
Experimental Workflow for TEAD Inhibitor Validation
The validation of a TEAD inhibitor like this compound follows a multi-step process, from initial screening to in vivo efficacy studies. This workflow ensures a comprehensive evaluation of the compound's mechanism, potency, and therapeutic potential.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments used to validate the effects of TEAD inhibitors.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if an inhibitor disrupts the physical interaction between YAP1 and TEAD1 proteins within the cell.
-
Cell Treatment: Culture cells (e.g., NCI-H226, HEK293T) to 70-80% confluency. Treat with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. Incubate the pre-cleared lysate with an antibody against either YAP1 or TEAD1 (or a Flag/Myc tag if using overexpressed proteins) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer) to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both TEAD1 and YAP1 to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction[7].
Cell-Free TEAD Palmitoylation Assay
This biochemical assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD protein.
-
Reaction Setup: In a microcentrifuge tube, incubate purified recombinant TEAD protein (e.g., TEAD1-YBD) with various concentrations of the inhibitor (e.g., this compound) in an appropriate reaction buffer.
-
Palmitoylation Reaction: Initiate the reaction by adding an alkyne-modified palmitoyl-CoA analog (e.g., Alkyne-Palmitoyl-CoA). Incubate at room temperature for a defined period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding 1% SDS.
-
Click Chemistry: Perform a copper-catalyzed click chemistry reaction by adding biotin-azide to covalently link biotin to the alkyne-modified palmitate on the TEAD protein.
-
Detection: Analyze the reaction products via Western blot. Detect the total TEAD protein using an anti-TEAD1 antibody. Detect the palmitoylated TEAD protein using streptavidin-HRP, which binds to the biotin tag. A dose-dependent decrease in the streptavidin signal indicates inhibition of palmitoylation[2].
TEAD/YAP Reporter Assay
This cell-based assay quantifies the transcriptional activity of the YAP/TEAD complex.
-
Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter construct. This construct typically contains multiple TEAD-binding elements (e.g., GTIIC) upstream of a minimal promoter driving the expression of a reporter gene, such as luciferase or GFP.
-
Cell Seeding and Treatment: Seed the reporter cells into a 96-well plate. After allowing the cells to adhere, treat them with a serial dilution of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the cells for a sufficient period for transcriptional changes to occur (e.g., 24-48 hours).
-
Signal Quantification: If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. If using a GFP reporter, measure fluorescence.
-
Data Analysis: Normalize the reporter signal to cell viability (measured in a parallel assay, e.g., CellTiter-Glo) to control for cytotoxicity. Plot the normalized signal against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the YAP/TEAD transcriptional activity[7][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel TEAD1 Inhibitor this compound Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal Procedures for VT103: A Guide for Laboratory Professionals
Researchers and drug development professionals handling VT103 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling during disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must be familiar with the following safety information before commencing any disposal procedures.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of VT1al of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with the words "Hazardous Waste" and the chemical name "this compound"[2].
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration of this compound[2]. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., DMSO, followed by ethanol). Collect the rinsate as hazardous liquid waste. Deface the original label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
3. Spill Management: In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure "Hazardous Waste Storage Area"[2].
-
Ensure the storage area is well-ventilated and away from incompatible materials[3][4].
-
The container should be kept in secondary containment to prevent leaks from spreading[2].
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash[2].
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor[5]. The Safety Data Sheet for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling VT103
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with VT103. It includes detailed guidance on personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety and proper chemical handling.
Hazard Identification and Safety Precautions
This compound is a potent and selective inhibitor of TEAD1 protein palmitoylation. While a valuable research tool, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat). | Protects against contamination of personal clothing. |
| Respiratory | Suitable respirator. | Use in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]
Storage Protocol
-
Temperature: Store the solid compound at -20°C for up to one year, or at -80°C for up to two years.
-
Container: Keep the container tightly sealed.
-
Solutions: For stock solutions, aliquot to avoid repeated freeze-thaw cycles.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container. The first rinse of any glassware that contained this compound must be collected as hazardous waste.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
This compound is a valuable tool for studying the Hippo signaling pathway by selectively inhibiting TEAD1 auto-palmitoylation.[2]
Cell-Free TEAD Palmitoylation Inhibition Assay[2]
This assay measures the ability of this compound to inhibit the auto-palmitoylation of TEAD1 in a cell-free system.
Methodology:
-
Incubate purified recombinant TEAD1 protein with varying concentrations of this compound.
-
Add alkyne-palmitoyl-CoA to initiate the palmitoylation reaction.
-
Quench the reaction with 1% SDS.
-
Perform a click chemistry reaction with biotin-azide to label the palmitoylated TEAD1.
-
Detect the level of palmitoylated TEAD1 using a streptavidin-HRP conjugate and immunoblotting. Total TEAD1 levels are measured by a specific antibody as a loading control.
In Vivo Mesothelioma Mouse Xenograft Model[2]
This protocol outlines the use of this compound to assess its anti-tumor efficacy in a mouse model.
Methodology:
-
Establish tumor xenografts by subcutaneously injecting NF2-deficient mesothelioma cells (e.g., NCI-H226) into immunodeficient mice.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer this compound orally once per day at a dosage range of 0.3-10 mg/kg.[2]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, tumors can be harvested to analyze the downregulation of Hippo pathway target genes (e.g., CTGF, CYR61) via methods like qPCR or Western blot to confirm target engagement.[2]
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action in the Hippo Pathway
Caption: this compound inhibits TEAD1 auto-palmitoylation, blocking YAP-TEAD complex formation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
